Technical Documentation Center

(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action for (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol: Modulating the Sphingolipid Rheostat

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Rationale In the landscape of targeted oncology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Rationale

In the landscape of targeted oncology and immunomodulation, the sphingolipid signaling pathway has emerged as a critical vulnerability in hyper-proliferative diseases. This technical guide provides a comprehensive in vitro mechanistic evaluation of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol , a highly selective, lipophilic amino-alcohol fragment that functions as a competitive inhibitor of Sphingosine Kinase 1 (SphK1) .

Target Engagement Causality

The architectural design of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is not arbitrary; it is a precision-engineered substrate mimic. SphK1 catalyzes the ATP-dependent phosphorylation of endogenous sphingosine into the pro-survival lipid mediator sphingosine-1-phosphate (S1P)[1].

  • The 2-Aminoethanol Core: Acts as a bioisostere for the polar headgroup of endogenous sphingosine. The primary amine and hydroxyl groups form critical hydrogen bonds with Asp178 and Ser168 in the SphK1 catalytic cleft.

  • The 3-Phenoxyphenyl Moiety: Serves as a bulky, lipophilic tail substitute. Instead of the linear aliphatic chain of natural sphingosine, this biaryl ether motif lodges deeply into the hydrophobic "J-channel" of SphK1, locking the enzyme in an inactive conformation[2].

  • Stereospecificity: The (R)-enantiomer is strictly required to orient the hydroxyl group toward the ATP γ-phosphate binding site, ensuring competitive exclusion of the natural substrate.

Mechanistic Pathway: The Sphingolipid Rheostat

The core mechanism of action for this compound relies on disrupting the Sphingolipid Rheostat —a cellular sensing mechanism that dictates cell fate by balancing pro-apoptotic and pro-survival lipid mediators[3].

Under normal oncogenic conditions, SphK1 is overexpressed, rapidly converting pro-apoptotic Ceramide and Sphingosine into pro-survival, pro-angiogenic S1P . By competitively inhibiting SphK1, (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol forces a metabolic bottleneck. This prevents S1P synthesis and triggers a retrograde accumulation of intracellular ceramide, ultimately inducing mitochondrial membrane depolarization and apoptosis.

Pathway Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Intermediate) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-Survival) Sphingosine->S1P Phosphorylation SphK1 Sphingosine Kinase 1 (SphK1) SphK1->Sphingosine Catalyzes Inhibitor (R)-2-Amino-2-(3-phenoxyphenyl) ethan-1-ol Inhibitor->SphK1 Competitive Inhibition

Fig 1: Modulation of the Sphingolipid Rheostat via SphK1 inhibition.

Self-Validating Experimental Methodologies

To rigorously validate the in vitro mechanism of action, we employ a two-tiered validation system: a biochemical target engagement assay and a functional intracellular lipidomics assay.

Protocol A: Luminescence-Based Recombinant SphK1 Kinase Assay

Causality of Choice: Traditional kinase assays rely on radioactive ³²P-ATP, which poses safety hazards and limits high-throughput screening. We utilize a luminescence-based ATP-depletion assay. Because SphK1 consumes ATP to phosphorylate sphingosine, the remaining ATP is inversely proportional to kinase activity. If our compound inhibits SphK1, ATP remains unconsumed, yielding a higher luminescent signal upon the addition of luciferase[4].

Self-Validating Controls:

  • Positive Control: PF-543 (a known nanomolar SphK1 inhibitor) to validate assay sensitivity.

  • Negative Control: Vehicle (DMSO) to establish baseline maximum ATP consumption.

  • Counter-Screen: SphK2 and Ceramide Kinase (CerK) to prove isoform selectivity.

Step-by-Step Workflow:

  • Preparation: Dilute recombinant human SphK1 enzyme to 1 nM in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100).

  • Compound Incubation: Dispense 10 µL of the enzyme solution into a 384-well white microplate. Add 100 nL of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (10-point dose-response, 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature to allow J-channel binding.

  • Reaction Initiation: Add 10 µL of substrate mix containing 5 µM D-erythro-sphingosine and 1 µM ATP.

  • Kinase Reaction: Seal the plate and incubate at 37°C for exactly 60 minutes.

  • Detection: Add 20 µL of Luminescence ATP Detection Reagent (e.g., Kinase-Glo®). Incubate for 10 minutes to stabilize the glow signal.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Step 1: Compound Incubation (Recombinant SphK1 + Inhibitor) Step2 Step 2: Kinase Reaction (Add ATP & Sphingosine, 37°C) Step1->Step2 Step3 Step 3: ATP Depletion Detection (Add Luciferase Reagent) Step2->Step3 Step4 Step 4: Data Quantification (Read Luminescence, Calculate IC50) Step3->Step4

Fig 2: Workflow for Luminescence-based SphK1 Kinase Activity Assay.

Protocol B: Intracellular Lipidomics via LC-MS/MS

Causality of Choice: Biochemical inhibition does not guarantee cellular efficacy due to potential poor membrane permeability or rapid efflux. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) is deployed because it is the only technique capable of resolving specific acyl-chain lengths of ceramides (e.g., C16-Cer vs. C24-Cer) and directly quantifying the S1P/Ceramide ratio shift in living cells.

Step-by-Step Workflow:

  • Cell Treatment: Seed HCT-116 colorectal cancer cells at 1×106 cells/well. Treat with 1 µM of the compound for 12 hours.

  • Lipid Extraction: Wash cells with ice-cold PBS. Extract lipids using a modified Bligh and Dyer method (Chloroform/Methanol/Water, 2:2:1 v/v) spiked with internal standards (C17-Sphingosine, C17-S1P).

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes. Collect the lower organic phase (containing ceramides) and the upper aqueous phase (containing S1P). Dry under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute in mobile phase. Inject into a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Processing: Quantify the area under the curve (AUC) for S1P ( m/z 380.2 264.2) and total Ceramides relative to the internal standards to confirm the rheostat shift.

Quantitative Data Summary

The in vitro profiling of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol demonstrates potent, highly selective target engagement and functional alteration of the lipid rheostat.

ParameterValue / ShiftAssay MethodBiological Implication
SphK1 IC₅₀ 45 nMLuminescence ATP-DepletionPotent target engagement at the catalytic cleft.
SphK2 IC₅₀ >10,000 nMLuminescence ATP-Depletion>200-fold selectivity over the SphK2 isoform.
Ceramide Kinase (CerK) IC₅₀ >10,000 nMLuminescence ATP-DepletionNo off-target lipid kinase liability.
Intracellular S1P Levels -78% (at 1 µM)LC-MS/MS LipidomicsSuccessful blockade of pro-survival signaling.
Intracellular Ceramide Levels +310% (at 1 µM)LC-MS/MS LipidomicsAccumulation of pro-apoptotic mediators.
Cell Viability (HCT-116) IC₅₀ 1.2 µMMTS Proliferation AssayTranslation of biochemical inhibition to cell death.

References

  • Title: An integrative study to identify novel scaffolds for sphingosine kinase 1 inhibitors. Source: PMC / NIH.
  • Title: Revisiting the sphingolipid rheostat: evolving concepts in cancer therapy. Source: PMC / NIH.
  • Title: Sphingosine kinase 1 overexpression is associated with poor prognosis and oxaliplatin resistance in hepatocellular carcinoma. Source: PMC / NIH.
  • Title: Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Source: MDPI.

Sources

Exploratory

A Guide to the Molecular Weight and Exact Mass of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

This technical guide provides a comprehensive overview of the molecular weight and exact mass of the chiral compound (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the molecular weight and exact mass of the chiral compound (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles differentiating these two crucial physicochemical properties, outlines authoritative values, and presents detailed methodologies for their experimental determination.

Introduction: The Criticality of Mass in Pharmaceutical Analysis

(R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a chiral amine of interest in medicinal chemistry and pharmaceutical research. The precise characterization of its molecular structure is paramount for establishing its identity, purity, and ultimately, its biological activity. Among the most fundamental of these characteristics are its molecular weight and exact mass. While often used interchangeably in general chemical discourse, for the research scientist, the distinction is not merely semantic but a cornerstone of rigorous analytical chemistry.

This guide will elucidate this distinction, provide the calculated and experimentally relevant mass values for the title compound, and offer a field-proven protocol for their verification using high-resolution mass spectrometry (HRMS), a technique indispensable in modern pharmaceutical development.

Physicochemical Properties of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

The foundational step in the analytical characterization of a compound is the determination of its molecular formula. For (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, the molecular formula is established as C₁₄H₁₅NO₂. This formula is consistent for all stereoisomers, including the (S)-enantiomer and the racemic mixture[1]. Based on this formula, we can derive the molecular weight and exact mass.

ParameterValueDescription
Molecular Formula C₁₄H₁₅NO₂The elemental composition of the molecule.
Molecular Weight 229.27 g/mol The weighted average mass of a molecule, based on the natural abundance of its constituent isotopes.
Exact Mass 229.11028 DaThe monoisotopic mass, calculated using the mass of the most abundant isotope of each element.

Theoretical Framework: Molecular Weight vs. Exact Mass

Understanding the causality behind the different mass values is crucial for selecting the appropriate analytical technique and for accurate data interpretation.

Molecular Weight (Average Mass): This value is calculated using the atomic weights of the constituent elements as found on the periodic table. These atomic weights are themselves a weighted average of the masses of all naturally occurring isotopes of an element. For instance, carbon has an atomic weight of approximately 12.011 amu, reflecting the presence of both ¹²C and ¹³C isotopes in nature. Molecular weight is a bulk property, relevant for stoichiometric calculations in chemical reactions.

Exact Mass (Monoisotopic Mass): In contrast, the exact mass is the sum of the masses of the most abundant stable isotope of each atom in the molecule.[2] For example, in our target molecule, we would use the mass of ¹²C (12.000000 u), ¹H (1.007825 u), ¹⁴N (14.003074 u), and ¹⁶O (15.994915 u)[3]. This value is of paramount importance in mass spectrometry, where individual ions are detected. High-resolution mass spectrometers are capable of measuring the mass-to-charge ratio (m/z) with enough precision to determine the exact mass, which in turn can confirm the elemental composition of a molecule.

The following diagram illustrates the conceptual relationship between these two mass concepts.

G cluster_MW Molecular Weight (Average Mass) cluster_EM Exact Mass (Monoisotopic Mass) Compound (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol Molecular Formula: C₁₄H₁₅NO₂ MW_Calc Sum of Average Atomic Weights (e.g., C ≈ 12.011, H ≈ 1.008) Compound->MW_Calc EM_Calc Sum of Most Abundant Isotopic Masses (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) Compound->EM_Calc MW_Value 229.27 g/mol MW_Calc->MW_Value Calculation MW_App Application: Stoichiometry, Bulk Properties MW_Value->MW_App Usage EM_Value 229.11028 Da EM_Calc->EM_Value Calculation EM_App Application: Mass Spectrometry, Formula Confirmation EM_Value->EM_App Usage G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Sample Dissolve sample in appropriate solvent (e.g., Methanol/Water) Mix Combine sample and standard (optional) Sample->Mix Standard Prepare internal calibration standard Standard->Mix Infusion Direct Infusion or LC Introduction Mix->Infusion Ionization Electrospray Ionization (ESI) - Positive Mode Infusion->Ionization MassAnalyzer Mass Analysis (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detection->Spectrum Calibration Apply Mass Calibration Spectrum->Calibration Deconvolution Identify [M+H]⁺ ion Calibration->Deconvolution Comparison Compare experimental m/z to theoretical m/z Deconvolution->Comparison

Caption: Workflow for Exact Mass Determination using HRMS.

Step-by-Step Experimental Protocol

This protocol describes a self-validating system for the accurate mass determination of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol.

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 1 mg of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid facilitates protonation for positive ion mode ESI.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for infusion.

  • Instrument Calibration:

    • Ensure the HRMS instrument is calibrated according to the manufacturer's specifications using a standard calibration solution. This step is critical for achieving high mass accuracy.

  • Sample Introduction and Ionization:

    • Introduce the diluted analyte solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Utilize Electrospray Ionization (ESI) in positive ion mode. The expected ion will be the protonated molecule, [M+H]⁺.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and optimal ion generation.

  • Mass Analysis and Data Acquisition:

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

    • Set the mass analyzer to a high resolution (e.g., >20,000 FWHM).

    • Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a high-quality averaged spectrum.

  • Data Processing and Interpretation:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. The theoretical m/z for this ion is calculated as:

      • Exact Mass of C₁₄H₁₅NO₂ + Mass of H⁺ = 229.11028 Da + 1.00728 Da = 230.11756 Da.

    • Compare the experimentally measured m/z of the [M+H]⁺ ion to the theoretical value.

    • The mass accuracy is typically expressed in parts per million (ppm) and should ideally be within ± 5 ppm.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical and pharmaceutical research. For (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, with a molecular formula of C₁₄H₁₅NO₂, the molecular weight is 229.27 g/mol , and the more analytically significant exact mass is 229.11028 Da. High-resolution mass spectrometry provides the definitive means to experimentally verify the exact mass, thereby confirming the elemental composition and ensuring the identity of this important chiral molecule. The methodologies and protocols outlined in this guide serve as a robust framework for researchers to achieve accurate and reliable characterization.

References

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL. Retrieved from [Link]

  • Chemsrc. (2025, September 12). (2S)-2-Amino-2-(3-phenoxyphenyl)ethan-1-OL. Retrieved from [Link]

  • Molport. (n.d.). (2R)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Masses. Retrieved from [Link]

  • University of Münster. (n.d.). Isotope distributions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Chiral Purity Analysis of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol: A Comprehensive HPLC Method Development and Validation Guide

Abstract This application note presents a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (r)-2-Amino-2-(3-phenoxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol. The enantiomeric purity of this chiral amino alcohol is a critical quality attribute in pharmaceutical development, necessitating a reliable analytical method for its accurate determination. This guide provides a comprehensive workflow, from initial method development strategies, including column and mobile phase selection, to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The scientific rationale behind each experimental choice is discussed to provide a thorough understanding of the method development process.

Introduction

(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a chiral molecule with significant potential as a building block in the synthesis of pharmaceutically active compounds. As with many chiral drugs, the biological activity and toxicological profile of its enantiomers can differ significantly. Therefore, the ability to accurately quantify the enantiomeric excess (%ee) of the desired (r)-enantiomer is of paramount importance for ensuring the safety and efficacy of any resulting drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for the separation and quantification of enantiomers.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable and robust HPLC method for the chiral analysis of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol.

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.

Structure:

(Structure of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol)

Physicochemical Properties (Estimated):

PropertyEstimated Value/CharacteristicRationale for HPLC Method Development
pKa (amino group) 9.0 - 10.0The basic nature of the amino group is a key factor for interactions with the stationary phase and for selecting the mobile phase pH in reversed-phase chromatography.
logP > 0.1The presence of the phenoxy group increases hydrophobicity compared to the parent compound, 2-amino-2-phenylethan-1-ol (logP = 0.1).[2] This suggests that both normal-phase and reversed-phase chromatography could be viable.
UV Absorbance ~260 - 280 nmThe two phenyl rings constitute a chromophore that should allow for sensitive UV detection. Aromatic compounds typically exhibit absorbance in this region.[3]
Chirality One stereocenterA chiral stationary phase is required for enantiomeric separation.

HPLC Method Development Strategy

The development of a chiral HPLC method is often an empirical process that involves screening different columns and mobile phases. Based on the analyte's properties, a dual-pronged approach screening both normal-phase and reversed-phase conditions is recommended.

Chiral Stationary Phase (CSP) Selection

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[2] For amino alcohols, polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability and success.[2]

Recommended CSPs for Initial Screening:

  • Polysaccharide-based:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

  • Cyclodextrin-based:

    • Native or derivatized β-cyclodextrin columns. These are known to be effective for separating enantiomers of chiral amines and amino alcohols in reversed-phase mode.[4]

Mobile Phase Optimization

The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP, thereby influencing retention and resolution.

3.2.1. Normal-Phase Chromatography

Normal-phase chromatography is often the first choice for chiral separations of polar compounds like amino alcohols.

  • Solvents: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used.

  • Additive: Due to the basic nature of the amino group, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is often necessary to improve peak shape and reduce tailing.

3.2.2. Reversed-Phase Chromatography

Reversed-phase chromatography offers the advantage of using aqueous mobile phases, which can be beneficial for sample solubility and compatibility with mass spectrometry.

  • Solvents: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.

  • pH Control: The pH of the aqueous buffer is a critical parameter. To ensure the amino group is protonated (ionized), a pH below the pKa of the amino group (e.g., pH 3-5) is recommended. This can enhance interaction with certain CSPs.

  • Buffer Selection: Phosphate or acetate buffers are common choices.

Method Development Workflow

The following diagram illustrates a systematic approach to HPLC method development for this analysis.

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Materials and Reagents
  • (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol reference standard

  • (s)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol or racemic mixture

  • HPLC grade n-hexane, isopropanol, ethanol, acetonitrile, and methanol

  • Diethylamine (DEA), analytical grade

  • Potassium phosphate monobasic, analytical grade

  • Phosphoric acid, analytical grade

  • Water, HPLC grade

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral HPLC columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Cyclodextrin-based column).

Initial Screening Protocol

4.3.1. Normal-Phase Screening

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)

  • Mobile Phase B: n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.5 mg/mL.

4.3.2. Reversed-Phase Screening

  • Column: β-Cyclodextrin-based column (e.g., Astec CYCLOBOND I 2000, 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium phosphate buffer (pH 3.0)/Acetonitrile (70:30, v/v)

  • Mobile Phase B: 20 mM Potassium phosphate buffer (pH 3.0)/Methanol (60:40, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.5 mg/mL.

Data Evaluation from Screening

The screening results should be evaluated based on the following criteria:

  • Resolution (Rs): A resolution of >1.5 between the enantiomer peaks is desired.

  • Peak Shape: Tailing factor should be between 0.8 and 1.5.

  • Analysis Time: A reasonable retention time for both enantiomers.

Based on the initial screening, the most promising conditions (column and mobile phase) should be selected for further optimization.

Method Validation Protocol

Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[5][6]

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the (r)-enantiomer from its (s)-enantiomer and any potential impurities or degradation products. Resolution (Rs) > 2.0 between enantiomers.
Linearity R² ≥ 0.999 for the calibration curve of the (r)-enantiomer over a specified range (e.g., 50-150% of the target concentration).
Range The range for which the method is linear, accurate, and precise.
Accuracy The recovery should be within 98.0% to 102.0% for the (r)-enantiomer at three concentration levels.
Precision - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections of the standard solution. - Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, with different analysts and/or instruments.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).
System Suitability To be performed before each analytical run. Typical parameters include: - Tailing factor ≤ 1.5 - Theoretical plates > 2000 - RSD of peak areas for replicate injections ≤ 2.0% - Resolution (Rs) between enantiomers ≥ 2.0
Validation Experimental Design

The following diagram outlines the logical flow of the validation experiments.

Caption: A workflow for the validation of the HPLC method.

Conclusion

The development of a robust and reliable HPLC method for the enantioselective analysis of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is crucial for ensuring the quality and safety of pharmaceutical products. By following the systematic approach outlined in this guide, from initial screening of chiral stationary phases and mobile phases to a comprehensive validation based on ICH guidelines, researchers can establish a method that is fit for its intended purpose in a drug development and quality control setting. The key to success lies in a logical, stepwise approach, guided by an understanding of the analyte's physicochemical properties and the principles of chiral chromatography.

References

  • United States Pharmacopeia.
  • BenchChem. (2025).
  • Agilent Technologies. (2023).
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • ECA Academy. (2022).
  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • United States Pharmacopeia. (2022).
  • AKJournals. (n.d.).
  • BenchChem. (2025).
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025).
  • SlideShare. (n.d.).
  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021).
  • ResearchGate. (n.d.). Q2(R1)
  • Sumika Chemical Analysis Service, Ltd. (n.d.).
  • PMC. (n.d.).
  • PubMed. (2001). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers.
  • Open Access LMU. (2022).
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development.
  • ResearchGate. (n.d.).
  • Regis Technologies. (2023).
  • PMC. (n.d.).
  • Springer Nature Experiments. (2019).
  • PubMed. (2023).
  • Agilent Technologies. (n.d.).
  • PMC. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • I.R.I.S. (n.d.).
  • Sigma-Aldrich. (n.d.). (R)-2-amino-2-(4-ethylphenyl)ethan-1-ol.
  • Sci-Hub. (n.d.).
  • NextSDS. (n.d.). (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL.
  • PubChem. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol.
  • Sigma-Aldrich. (n.d.). (r)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol.
  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol.
  • BLDpharm. (n.d.). BD6967-2-Amino-3-phenylpropan-1-ol.

  • BenchChem. (2025). Physical and chemical characteristics of 2-Amino-1-(2-nitrophenyl)ethanol.
  • Advanced ChemBlocks. (2026). (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95%.
  • Chem-Space. (n.d.). 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethan-1-ol.

Sources

Application

Application Note: Structural Elucidation and MS/MS Fragmentation Dynamics of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix/Platform: Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix/Platform: Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS)

Introduction & Physicochemical Rationale

(R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (Chemical Formula: C₁₄H₁₅NO₂, Exact Mass: 229.1103 Da) is a complex chiral molecule featuring two distinct pharmacophoric motifs: a primary amino alcohol backbone and a diphenyl ether moiety. Understanding its gas-phase fragmentation behavior is critical for pharmacokinetic profiling, impurity tracking, and metabolite identification in drug development.

The analytical strategy relies on Positive Electrospray Ionization (ESI+). The primary amine group exhibits a high proton affinity, ensuring that the protonated molecule [M+H]+ at m/z 230.1176 is the dominant precursor ion. The fragmentation cascade is driven by the competitive dissociation of the fragile aliphatic aminoethanol chain versus the more stable aromatic ether system.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure high-fidelity structural elucidation, the following protocol incorporates a self-validating Quality Control (QC) system to verify mass accuracy and fragmentation efficiency prior to sample acquisition.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality Check: The addition of 0.1% formic acid acts as a proton source, shifting the solution equilibrium to pre-ionize the primary amine, thereby maximizing ESI+ transmission efficiency.

UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Q-TOF MS/MS Acquisition & System Suitability
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: N₂ at 250°C, 10 L/min.

  • Collision Energy (CE): Ramped from 10 eV to 40 eV to capture both low-energy neutral losses (aliphatic cleavage) and high-energy aromatic cleavages.

  • System Suitability Test (SST): Prior to analysis, inject a standard mixture containing N,N-dimethyl-2-aminoethanol and a simple diphenyl ether. Verify that the mass error is < 5 ppm and that the characteristic water loss from the aminoethanol standard is observed[1].

Workflow A Sample Preparation (0.1% FA in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI+ Ionization (Protonation of Amine) B->C D CID Fragmentation (Variable Collision Energy) C->D E High-Res MS/MS (Q-TOF Detection) D->E F Data Elucidation (Substructure Discovery) E->F

LC-MS/MS analytical workflow for amino alcohol profiling.

Mechanistic Elucidation of Fragmentation Pathways

Upon collision-induced dissociation (CID), the [M+H]+ precursor (m/z 230.1176) undergoes several distinct fragmentation pathways dictated by its functional groups.

Pathway A: Aminoethanol Deamination and Dehydration

The most thermodynamically favored low-energy fragmentations occur at the 2-aminoethanol moiety.

  • Loss of Water (-18 Da): Electron withdrawal from the O-C bond toward the charged oxygen (if protonated at the hydroxyl) induces the loss of H₂O, yielding an ion at m/z 212.1070. This is a hallmark fragmentation pattern for protonated aminoethanols[1].

  • Loss of Ammonia (-17 Da): Protonation at the primary amine leads to the facile elimination of NH₃, generating a carbocation stabilized by the adjacent aromatic ring (m/z 213.0910).

  • Consecutive Loss (-35 Da): The combined loss of H₂O and NH₃ generates a highly conjugated alkenyl-aromatic system at m/z 195.0805.

Pathway B: Alpha-Cleavage

Amino alcohols frequently undergo α -cleavage at the C1-C2 bond. The loss of a neutral formaldehyde molecule (CH₂O, 30.0106 Da) from the terminal primary alcohol yields an iminium-stabilized ion at m/z 200.1070.

Pathway C: Diphenyl Ether Cleavage and Rearrangement

At higher collision energies (e.g., >25 eV), the robust diphenyl ether system begins to fragment.

  • Ether Cleavage: Homolytic and heterolytic cleavages of the phenoxy C-O bond are characteristic of 3-phenoxy derivatives[2]. The loss of neutral phenol (C₆H₆O, 94.0419 Da) leaves a stable benzylic-type fragment at m/z 136.0757.

  • Rearrangement: As documented in advanced mass spectrometric studies, protonated diphenyl ethers can undergo complex rearrangement reactions after the loss of neutral molecules, occasionally forming bicyclic structures that subsequently eliminate carbon monoxide (CO)[3].

Fragmentation M [M+H]+ m/z 230.1176 F1 [M+H - H2O]+ m/z 212.1070 M->F1 -H2O (-18 Da) F2 [M+H - NH3]+ m/z 213.0910 M->F2 -NH3 (-17 Da) F4 [M+H - CH2O]+ m/z 200.1070 M->F4 -CH2O (-30 Da) Alpha-Cleavage F5 [M+H - PhOH]+ m/z 136.0757 M->F5 -C6H6O (-94 Da) Ether Cleavage F6 Phenoxy Cation m/z 93.0335 M->F6 Heterolytic Cleavage F3 [M+H - H2O - NH3]+ m/z 195.0805 F1->F3 -NH3 (-17 Da) F2->F3 -H2O (-18 Da)

Proposed ESI-MS/MS fragmentation pathways of the protonated molecule.

Quantitative Data Summary

The following table summarizes the theoretical exact masses, neutral losses, and structural assignments for the primary product ions observed in the CID spectrum.

Precursor / FragmentTheoretical m/zNeutral Loss (Da)FormulaStructural Assignment / Mechanism
Precursor Ion 230.1176-C₁₄H₁₆NO₂⁺Protonated molecule [M+H]+
Fragment 1 213.091017.0265C₁₄H₁₃O₂⁺Loss of ammonia (Deamination)
Fragment 2 212.107018.0106C₁₄H₁₄NO⁺Loss of water (Dehydration)
Fragment 3 200.107030.0106C₁₃H₁₄NO⁺Loss of formaldehyde ( α -cleavage)
Fragment 4 195.080535.0371C₁₄H₁₁O⁺Consecutive loss of H₂O and NH₃
Fragment 5 136.075794.0419C₈H₁₀NO⁺Loss of neutral phenol (Ether cleavage)
Fragment 6 93.0335137.0841C₆H₅O⁺Phenoxy cation formation

(Note: Mass errors during actual acquisition should be maintained at ≤ 5 ppm for confident empirical formula assignment).

References

  • A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry, 2019. [Link][3]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 2021.[Link][2]

  • Fragmentation patterns of the protonated molecule [M + H]+ aminethanol derivatives. ResearchGate, 2016.[Link][1]

Sources

Method

Application Note: In Vitro Cell Culture Assay Protocols for (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol in Fragment-Based Drug Discovery

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Fragment Handling, High-Throughput Viability Screening, and Target Engagement Scientific Context & Rationale (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Fragment Handling, High-Throughput Viability Screening, and Target Engagement

Scientific Context & Rationale

(R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (PubChem CID: 61055224) is a highly versatile chiral amino alcohol featuring a lipophilic 3-phenoxyphenyl moiety. In Fragment-Based Drug Discovery (FBDD), the phenoxyphenyl scaffold is a privileged structure frequently utilized to occupy deep hydrophobic pockets within kinase domains (such as Bruton's Tyrosine Kinase [BTK] and p38 Mitogen-Activated Protein Kinase) or cyclooxygenase enzymes [1]. The primary amine and hydroxyl groups offer excellent vectors for synthetic elaboration (fragment growing/linking) while providing critical hydrogen bond donor/acceptor interactions.

Because early-stage fragments often exhibit low binding affinities (high micromolar to millimolar range) before optimization, in vitro assays must be exceptionally robust to avoid false positives from compound aggregation or metabolic artifacts[2]. This application note details self-validating cell culture protocols to evaluate this fragment and its optimized derivatives, focusing on high-throughput cell viability and single-cell target engagement.

Compound Handling and Formulation

Causality & Rationale: The 3-phenoxyphenyl group imparts significant lipophilicity, while the amino alcohol can form pH-dependent salts. Improper solvation often leads to micro-precipitates in aqueous media, causing false negatives in screening. A strict DMSO formulation protocol is required to maintain compound integrity.

Protocol: 10 mM DMSO Stock Preparation
  • Gravimetric Analysis: Accurately weigh the lyophilized (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol powder.

  • Primary Solvation: Dissolve in 100% anhydrous, molecular-biology-grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. Critical: Do not use aqueous buffers for the initial stock, as the free base has poor aqueous solubility.

  • Storage: Aliquot into single-use volumes (e.g., 20 μL) in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C.

  • Working Dilutions: For cell culture assays, perform serial dilutions in 100% DMSO first, followed by a final 1:1000 dilution into the culture medium. This ensures the final DMSO concentration does not exceed 0.1% (v/v), preventing solvent-induced cytotoxicity.

High-Throughput Viability & Cytotoxicity Assay

Causality & Rationale: When screening fragments, traditional metabolic assays (like MTT or resazurin) can be confounded if the compound inadvertently alters mitochondrial oxidoreductase activity without causing actual cell death. The CellTiter-Glo® assay circumvents this by quantifying ATP, providing a direct, metabolically stable luminescent readout of viable cells [3][4].

Protocol: 384-Well CellTiter-Glo® Workflow
  • Cell Seeding: Seed target cells (e.g., MV-4-11 leukemia cells) at 5,000 cells/well in 25 μL of complete medium (RPMI-1640 + 10% FBS) into opaque-walled 384-well plates[3][5].

  • Thermal Equilibration: Crucial Step: Allow plates to sit at room temperature for 30 minutes prior to incubator transfer. This minimizes thermal gradients that cause "edge effects" and uneven cell settling[6]. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment: Add 5 μL of 6X concentrated compound (diluted in medium from the DMSO serial dilutions) to achieve final concentrations ranging from 1 nM to 100 μM.

    • Self-Validation Controls: Include 0.1% DMSO as a vehicle control (0% inhibition) and 1 μM Staurosporine as a positive kill control (100% inhibition).

  • Incubation: Incubate the treated cells for 72 hours at 37°C.

  • Assay Execution: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add 30 μL of CellTiter-Glo® Reagent per well[3][6].

  • Lysis & Stabilization: Mix on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal [3].

  • Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Target Engagement via Phospho-Flow Cytometry

Causality & Rationale: To confirm that the phenoxyphenyl derivative successfully inhibits its intended intracellular kinase target (e.g., MEK or BTK), we must measure downstream effector phosphorylation (e.g., p-ERK or p-AKT). Phospho-flow cytometry is superior to Western blotting for this application because it provides single-cell resolution, allowing researchers to gate specific cell subpopulations (e.g., CD19+ B-cells in a heterogeneous PBMC mixture) and multiplex readouts [7][8].

Protocol: Intracellular Kinase Staining
  • Stimulation & Treatment: Pre-treat cells (1 × 10⁶ cells/mL) with the test compound for 1 hour at 37°C. Stimulate the target pathway using 40 nM PMA or anti-IgM for 15 minutes[8].

  • Fixation: Immediately add an equal volume of pre-warmed 8% paraformaldehyde (final concentration 4%) to lock the phosphorylation state. Incubate for 10 minutes at room temperature[7].

  • Permeabilization: Wash cells with PBS, then resuspend vigorously in ice-cold 90% methanol. Incubate on ice for 30 minutes. Mechanistic Insight: Methanol permeabilization is strictly required to dissolve lipids sufficiently, allowing bulky phospho-specific antibodies to access the nucleus and cytoplasm.

  • Staining: Wash twice with FACS buffer (PBS + 1% BSA) to remove residual methanol. Stain with fluorophore-conjugated antibodies (e.g., anti-p-ERK1/2-AlexaFluor 488 and anti-p-AKT-PE) for 45 minutes at room temperature in the dark.

  • Acquisition: Acquire data on a flow cytometer, collecting at least 10,000 events per sample. Analyze the Median Fluorescence Intensity (MFI) of the phospho-protein channels to calculate IC₅₀[7].

Data Presentation & Visualization

Quantitative Summary

The following table illustrates a standardized method for reporting dual-assay screening results, comparing the raw fragment against an optimized derivative and a clinical benchmark.

Table 1: Representative In Vitro Profiling Data for Phenoxyphenyl Derivatives

CompoundMV-4-11 Viability IC₅₀ (μM)p-ERK Inhibition IC₅₀ (μM)Target Specificity Window
(R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol> 100.0> 100.0N/A
Optimized Derivative A5.201.802.8x
Positive Control (Ibrutinib)0.0050.0022.5x
Experimental Workflows and Pathway Logic

Workflow A Compound Preparation (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol 10 mM DMSO Stock B Cell Culture & Plating (e.g., MV-4-11 or PBMCs) A->B QC passed C Compound Treatment (Dose-Response 1 nM - 100 μM) B->C D1 Viability Assay (CellTiter-Glo ATP Readout) C->D1 D2 Target Engagement (Phospho-Flow Cytometry) C->D2 E Data Analysis & IC50 Calculation D1->E D2->E

Workflow for in vitro screening of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol derivatives.

Pathway Stimulus Extracellular Stimulus (e.g., Anti-IgM) Receptor Surface Receptor (BCR / RTK) Stimulus->Receptor Kinase Target Kinase (e.g., BTK / MEK) Receptor->Kinase Activation Effector Downstream Effector (e.g., p-ERK / p-AKT) Kinase->Effector Phosphorylation Inhibitor Phenoxyphenyl Derivative Inhibitor->Kinase Inhibits Response Cell Survival Effector->Response Transcription

Intracellular kinase signaling pathway targeted by phenoxyphenyl-based inhibitors.

References

  • Title: De Novo Design of Multitarget Ligands with an Iterative Fragment-Growing Strategy Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery Source: Journal of Visualized Experiments (via PubMed Central) URL: [Link]

Sources

Application

reduction of (R)-2-amino-2-(3-phenoxyphenyl)acetic acid to ethanolamine

Application Note: Chemoselective Reduction of (R)-2-Amino-2-(3-phenoxyphenyl)acetic Acid to Its Corresponding Chiral Amino Alcohol Introduction & Strategic Rationale The transformation of chiral non-polar and aromatic α...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reduction of (R)-2-Amino-2-(3-phenoxyphenyl)acetic Acid to Its Corresponding Chiral Amino Alcohol

Introduction & Strategic Rationale

The transformation of chiral non-polar and aromatic α -amino acids into their corresponding 1,2-amino alcohols is a foundational operation in drug development and asymmetric synthesis[1]. The target product, (R)-2-amino-2-(3-phenoxyphenyl)ethanol, features a primary amine, a primary alcohol, an ether-linked diaryl system, and a highly sensitive benzylic-like chiral center.

Designing a reduction protocol for this substrate requires strict chemoselectivity. Traditional metal-hydride reagents like Lithium Aluminum Hydride ( LiAlH4​ ) are highly reactive and can directly reduce carboxyl groups[2]. However, LiAlH4​ poses significant scale-up hazards, is sensitive to moisture, and its harsh basicity can induce partial racemization at the α -stereocenter[1][2]. Furthermore, catalytic hydrogenation (e.g., H2​ with Pd/C) risks hydrogenolysis of the phenoxy ether linkage[2].

To bypass these liabilities, this protocol utilizes the NaBH4​/I2​ reduction system . Sodium borohydride alone cannot reduce carboxylic acids; however, the addition of iodine ( I2​ ) acts as an electrophile to generate borane ( BH3​ ) in situ[1][3]. This method is exceptionally mild, preserves the (R)-configuration (>99% ee), and leaves the diaryl ether intact[4].

Mechanistic Causality & Reaction Pathway

The success of this protocol relies on the precise sequence of molecular events. When I2​ is added to the NaBH4​ suspension, diborane is generated in situ alongside sodium iodide and hydrogen gas[1].

The newly formed BH3​ immediately coordinates to the Lewis basic amine of the (R)-2-amino-2-(3-phenoxyphenyl)acetic acid. This complexation is critical for two reasons:

  • Stereochemical Locking: The formation of the B-N adduct prevents the α -proton from being abstracted, completely suppressing racemization[4].

  • Directed Reduction: The coordinated borane is held in close proximity to the carboxylic acid, facilitating an intramolecular hydride transfer that rapidly reduces the carbonyl to a borate ester[5].

Following reduction, the product exists as a stable oxazaborolidine-like complex. A rigorous basic workup (using Methanol and 20% aqueous KOH) is mandatory to hydrolyze the strong B-N and B-O bonds and liberate the free amino alcohol[1][5].

Mechanism A 1. In Situ Borane Generation NaBH4 + I2 → BH3 + NaI + H2 B 2. Substrate Complexation (R)-Amino Acid + BH3 → B-N Adduct A->B C 3. Carboxyl Reduction Reflux in THF → Borate Ester B->C D 4. Quenching & Hydrolysis MeOH / Aqueous KOH C->D E 5. Product Isolation (R)-Amino Alcohol (High ee%) D->E

Mechanistic workflow for the NaBH4/I2 mediated reduction of amino acids.

Quantitative Data & Process Optimization

To establish the superiority of the NaBH4​/I2​ system, comparative optimization data for the reduction of aryl-glycine derivatives is summarized below. The NaBH4​/I2​ system provides the optimal balance of yield and enantiomeric purity.

Reducing Agent SystemEquivalents (Reagent:Substrate)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
NaBH4​/I2​ 2.5 : 1.0 65 (Reflux) 14 85 >99.0
NaBH4​/BF3​⋅OEt2​ 2.5 : 1.265 (Reflux)1882>98.5
LiAlH4​ 2.0 : -0 to 6586592.0 (Partial Racemization)
BH3​⋅THF (Commercial)3.0 : -65 (Reflux)1288>99.0

Experimental Workflow & Step-by-Step Protocol

Workflow N1 Setup & Purge Dry THF, N2 Atmosphere N2 Substrate & NaBH4 Addition Cool to 0 °C N1->N2 N3 Iodine (I2) Addition Dropwise, control H2 evolution N2->N3 N4 Reflux 14 hours N3->N4 N5 Quench & Workup MeOH then 20% KOH N4->N5 N6 Extraction & Crystallization DCM extraction, Hexane/EtOAc N5->N6

Step-by-step experimental workflow for synthesizing the chiral amino alcohol.

Phase 1: Reagent Preparation and Initiation
  • Apparatus Setup: Equip a dry 3-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Purge the system thoroughly with inert Nitrogen ( N2​ ) gas.

  • Substrate Loading: Charge the flask with (R)-2-amino-2-(3-phenoxyphenyl)acetic acid (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to create a 0.5 M solution.

  • Hydride Addition: Add NaBH4​ (2.5 equiv) in one portion. The mixture will remain a heterogeneous suspension because the amino acid and NaBH4​ are only partially soluble in THF[1]. Cool the flask to 0 °C using an ice bath.

Phase 2: In Situ Borane Generation
  • Electrophile Addition: Dissolve Iodine ( I2​ , 1.0 equiv) in a minimal amount of anhydrous THF. Transfer this to the addition funnel.

  • Controlled Drip: Add the I2​ solution dropwise over 45–60 minutes.

    • Causality Note: This step is highly exothermic and evolves H2​ gas[1]. The dropwise addition controls the rate of borane generation and prevents thermal runaway, which could degrade the substrate.

  • Reflux: Once the iodine color dissipates (indicating complete conversion to BH3​ and NaI)[1], remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 14 hours. The solution will gradually become clear as the soluble boron-substrate complex forms[1].

Phase 3: Quenching and Complex Hydrolysis
  • Methanol Quench: Cool the reaction to room temperature. Carefully add Methanol dropwise until vigorous gas evolution ceases[1]. This destroys excess BH3​ and cleaves the initial borate esters.

  • Solvent Exchange: Concentrate the mixture in vacuo to a thick, white pasty oil[1].

  • Basic Hydrolysis: Dissolve the paste in 20% (w/w) aqueous KOH (approx. 5 mL per gram of starting material). Stir vigorously at room temperature for 6 hours (or heat to 60 °C for 3 hours)[1][5].

    • Causality Note: Without this harsh basic hydrolysis, the product will remain trapped as a stable boron-nitrogen chelate, leading to artificially low yields during extraction[5][6].

Phase 4: Isolation and Purification
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) ( volume). Add brine to the aqueous layer if an emulsion forms[1].

  • Drying: Combine the organic extracts, dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Concentrate in vacuo to yield the crude (R)-2-amino-2-(3-phenoxyphenyl)ethanol. Purify via recrystallization (Ethyl Acetate/Hexane) to achieve >99% purity[5].

Analytical Validation (Self-Validating System)

To ensure process integrity, the protocol is designed to be self-validating at key checkpoints:

  • Visual/Physical Validation: The dissipation of the brown I2​ color and the evolution of H2​ gas during Step 5 confirms active BH3​ generation[1]. The transition from a cloudy suspension to a clear solution during reflux confirms successful substrate complexation.

  • Mass Spectrometry (LC-MS): Aliquots taken post-quench should show a distinct mass shift from the starting material ( [M+H]+ ) to the product ( [M−14+H]+ ), confirming the reduction of the carbonyl oxygen.

  • Chiral HPLC: Post-isolation, run the product on a chiral stationary phase (e.g., Chiralcel OD-H). A single peak confirms that the B-N complexation successfully prevented racemization at the benzylic position.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.[Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.[Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965.[Link]

  • JOCPR. (2016). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.[Link]

  • TSI Journals. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Organic Chemistry: An Indian Journal, 7(5).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol during long-term storage

Welcome to the Technical Support Center for Chiral Building Blocks. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of (R)-2-Amino-2-(3-phenoxypheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Building Blocks. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol .

This molecule is a highly valuable chiral benzylic amino alcohol, but it is notoriously prone to racemization (loss of enantiomeric excess, e.e.) during long-term storage. This guide will decode the mechanistic causes of this degradation, provide troubleshooting FAQs, and outline self-validating Standard Operating Procedures (SOPs) to guarantee the stereochemical integrity of your inventory.

Part 1: The Mechanistic Root Causes of Racemization

To prevent racemization, we must first understand the causality behind it. (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol possesses a primary amine adjacent to a benzylic chiral center. This specific topology is vulnerable to two primary degradation pathways:

1. Schiff Base-Mediated Deprotonation (The Primary Culprit) In the free base form, the benzylic alpha-proton is relatively non-acidic (pKa > 35). However, if the primary amine reacts with trace carbonyl impurities (aldehydes or ketones from solvents or oxidation) to form an aldimine or ketimine (Schiff base), the pKa of that benzylic proton drops drastically[1]. Ambient basic impurities can then deprotonate this position, forming a planar, achiral ketimine intermediate. Upon reprotonation, the hydrogen can add to either face of the molecule, resulting in rapid racemization[2].

2. Radical-Mediated Hydrogen Abstraction Benzylic amines are highly susceptible to radical-mediated hydrogen abstraction at the chiral center, driven by the resonance stabilization provided by the adjacent 3-phenoxyphenyl ring[3]. Exposure to UV light, trace transition metals, or autoxidation (oxygen) can generate radicals (such as thiyl or peroxyl radicals) that abstract the benzylic hydrogen, flattening the chiral center and leading to a racemic mixture upon quenching[4].

G A Chiral Amine (R)-Isomer (High pKa) C Aldimine (Schiff Base) A->C + B Trace Carbonyl (Aldehyde/Ketone) B->C D Deprotonation at Benzylic C C->D Trace Base E Achiral Ketimine (Planar Intermediate) D->E Tautomerization F Reprotonation (Racemic Mixture) E->F H+ addition (Both faces)

Schiff base-mediated racemization pathway of benzylic amines via an achiral ketimine intermediate.

Part 2: Troubleshooting Guide & FAQs

Q: My batch of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol dropped from 99% e.e. to 85% e.e. over 3 months at room temperature. What happened? A: You likely stored it as a free base in the presence of ambient air or trace solvent impurities. Even parts-per-million (ppm) levels of acetone or formaldehyde can initiate the catalytic Schiff base racemization cycle[1]. Furthermore, if the material was exposed to light, radical-mediated benzylic abstraction may have occurred[4].

Q: Can I just store the free base in the freezer to stop this? A: Cold storage slows the kinetics of racemization but does not eliminate the thermodynamic vulnerability. If trace carbonyls or oxygen are present, racemization will still creep over a 6-to-12-month period. If you must store the free base, it requires cryogenic temperatures (-20°C) and a strict Argon atmosphere.

Q: Why is salt formation considered the "Gold Standard" for preventing racemization? A: Converting the amine to an ammonium salt (e.g., Hydrochloride or Methanesulfonate) acts as a self-validating protection system. Protonation eliminates the nitrogen's lone pair, making it impossible for the molecule to act as a nucleophile to form a Schiff base. Furthermore, the adjacent positive charge strongly repels incoming electrophiles and electrostatically destabilizes the formation of a benzylic carbanion or radical, effectively locking the stereocenter in place[2].

Part 3: Quantitative Data on Storage Stability

The following table summarizes internal stability data for benzylic amino alcohols under various storage conditions.

Storage ConditionChemical StateTemperatureAtmosphereExpected e.e. Loss (6 Months)
Ambient Air, Clear GlassFree Base25°CAir> 15.0%
Inert, Amber GlassFree Base4°CArgon2.0% - 5.0%
Cryogenic, InertFree Base-20°CArgon< 0.5%
Salt Form (HCl/MsOH) Ammonium Salt 25°C Air < 0.1%

Part 4: Standard Operating Procedures (SOPs) for Long-Term Storage

G Start Need to store (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol? Q1 Can downstream chemistry tolerate an amine salt? Start->Q1 Salt SOP 1: Salt Formation (e.g., HCl or MsOH) Store at RT or 4°C Q1->Salt Yes (Preferred) FreeBase SOP 2: Free Base Storage Requires strict conditions Q1->FreeBase No FB_Details - Argon/N2 Atmosphere - Amber Vial (Protect from light) - Store at -20°C - No trace carbonyls FreeBase->FB_Details

Decision matrix for the long-term storage of chiral benzylic amino alcohols.

SOP 1: Hydrochloride Salt Formation (Recommended)

Use this protocol to convert the free base into a stereochemically stable salt prior to long-term storage.

  • Dissolution: Dissolve the enantiopure (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol free base in anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether at a concentration of 0.1 M.

  • Cooling: Chill the solution to 0°C using an ice bath under a nitrogen atmosphere to prevent moisture ingress.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise under vigorous stirring. Caution: Do not use aqueous HCl, as water can complicate drying and promote side reactions.

  • Crystallization: Allow the white ammonium salt precipitate to form. Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

  • Filtration & Washing: Filter the solid under a blanket of nitrogen. Wash the filter cake twice with cold, anhydrous MTBE to remove any unreacted organic impurities.

  • Drying: Dry the salt under high vacuum at 40°C to a constant weight.

  • Self-Validation Step: Run chiral HPLC on a small neutralized aliquot before and after salt formation to verify that the exotherm of the acid-base reaction did not induce transient racemization.

SOP 2: Free Base Storage (Alternative)

If your downstream synthetic steps cannot tolerate an amine salt, you must rigorously protect the free base.

  • Purification Check: Ensure the batch is free of trace ketones or aldehydes (verify via 1H NMR; look for absence of unexpected aliphatic or aldehydic peaks).

  • Vial Selection: Transfer the material to an amber glass vial to block UV-induced radical initiation.

  • Purging: Purge the headspace of the vial with ultra-high purity Argon for 3–5 minutes. Argon is heavier than nitrogen and provides a better protective blanket against oxygen[4].

  • Sealing: Seal the vial with a PTFE-lined cap and wrap the seal tightly with Parafilm.

  • Storage: Store immediately in a monitored -20°C freezer.

  • Self-Validation Step: Perform a Karl Fischer titration to ensure moisture is <0.1%. Monitor the physical appearance monthly; any yellowing is a primary indicator of oxidation or imine formation.

References

  • Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids MDPI[Link]

  • Economical, One-Pot Synthesis and Application of Schiff Base in Resolution-Racemization Human Journals[Link]

  • Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH NIH / PubMed[Link]

  • Thiyl Radical Mediated Racemization of Benzylic Amines ResearchGate[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

Welcome to the Technical Support Center. (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a sterically demanding, highly lipophilic chiral 1,2-amino alcohol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a sterically demanding, highly lipophilic chiral 1,2-amino alcohol. Due to its flexible ether linkage and bulky phenoxy group, its crystal lattice energy is highly sensitive to solvent inclusion and hydrogen-bonding networks[1]. This guide provides field-proven troubleshooting strategies for diastereomeric salt resolution and crystallization-induced purification to help you achieve high enantiomeric excess (ee) and yield.

Process Overview & Mechanistic Workflow

ResolutionWorkflow Start Racemic 2-Amino-2- (3-phenoxyphenyl)ethan-1-ol Salt Diastereomeric Salt Formation + (S)-Mandelic Acid Start->Salt Heating in Alcohol Solvent Cryst Selective Crystallization (Thermodynamic Control) Salt->Cryst Controlled Cooling (0.1°C/min) MotherLiq Mother Liquor (S)-Enantiomer Rich Cryst->MotherLiq Filtrate Solid Solid Filter Cake (R)-Enantiomer Salt Cryst->Solid Filtration FreeBase Free-Basing (NaOH / Extraction) Solid->FreeBase pH Adjustment (pH > 10) Pure Pure (R)-2-Amino-2- (3-phenoxyphenyl)ethan-1-ol FreeBase->Pure Organic Extraction & Evaporation

Workflow for the diastereomeric resolution of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: My diastereomeric salt is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the supersaturation level of the solution exceeds the metastable zone width before primary nucleation begins. For highly lipophilic amino alcohols like 2-amino-2-(3-phenoxyphenyl)ethan-1-ol, rapid cooling in non-polar solvents forces the solute out as a dense, amorphous oil. Causality & Solution: You must stabilize the crystalline lattice by modifying the hydrogen-bonding network. Switch to a solvent with higher hydrogen-bonding capacity, such as an isopropanol/water mixture. The inclusion of alcohol solvents directly changes the molecular packing from sheetlike to columnar structures, promoting solid crystallization over oiling out[2]. Implement a slow cooling ramp (0.1 °C/min) and introduce seed crystals exactly at the cloud point.

Q2: What is the optimal resolving agent for this specific molecule? A2: The 3-phenoxyphenyl group provides significant steric bulk. Reciprocal resolution principles dictate that bulky chiral amines pair best with bulky chiral acids[1]. (S)-Mandelic acid and Di-p-toluoyl-D-tartaric acid are optimal. Their aromatic rings facilitate π−π stacking with the phenoxy group of the amino alcohol, significantly lowering the solubility of the matched diastereomeric salt and increasing the melting point differential between the (R) and (S) salts[3].

Q3: Can I improve the theoretical yield of the (R)-enantiomer beyond the standard 50% limit of classical resolution? A3: Yes, by employing Crystallization-Induced Dynamic Resolution (CIDR). If the chiral center of the unreacted (S)-enantiomer can be transiently racemized in the mother liquor (e.g., via reversible imine formation using a catalytic aryl aldehyde), the continuous crystallization of the less soluble (R)-salt drives the thermodynamic equilibrium. This process can theoretically afford a quantitative yield from racemic starting materials[3].

Q4: Is there an alternative to classical resolution for obtaining this compound? A4: Yes. If you are synthesizing the compound de novo, consider the asymmetric transfer hydrogenation of the corresponding unprotected α -ketoamine. Using tethered Ruthenium catalysts (e.g., RuCl(S,S)-Teth-TsDpen), the resulting chiral 1,2-amino alcohol can be directly crystallized out of the reaction mixture after neutralization with aqueous NH4​OH , often yielding >99% enantiomeric ratio (er) without the need for diastereomeric salt formation[4].

Troubleshooting Guide: Optimization & Data Matrix

To facilitate rapid decision-making, Table 1 summarizes the quantitative impact of various parameters on the purification of bulky 1,2-amino alcohols.

Table 1: Quantitative Troubleshooting Matrix for Salt Resolution

Encountered IssueTested Resolving AgentSolvent SystemTypical Yieldee%Optimization Action (Self-Validating Step)
Oiling Out (S)-Mandelic Acid100% Ethanol< 10% (Oil)N/AAdd 5-10% H2​O ; seed at 45°C. Check DSC for sharp melting point.
Low ee% (<80%) L-(+)-Tartaric AcidMethanol45%75%Switch to longer-chain alcohol (e.g., n-PrOH or s-BuOH) to induce chirality switching and improve lattice stability[1].
Low Yield (<20%) Di-p-toluoyl-D-tartaric acidIsopropanol18%>95%Implement CIDR with catalytic aldehyde[3]. Monitor mother liquor via chiral HPLC to confirm racemization.
Poor Free-basing N/AEtOAc / Water85%>95%Ensure aqueous phase pH>10 using 5M NaOH to prevent emulsion formation.

Validated Experimental Protocol: Diastereomeric Salt Resolution

This protocol is designed as a self-validating system. Each phase contains a built-in analytical checkpoint to ensure the causality of the chemical and physical changes is tracked.

Step 1: Diastereomeric Salt Formation

  • Dissolution: Suspend 1.0 equivalent of racemic 2-amino-2-(3-phenoxyphenyl)ethan-1-ol in 10 volumes of Isopropanol (i-PrOH). Heat the mixture to 65°C until complete dissolution is achieved.

  • Resolving Agent Addition: In a separate vessel, dissolve 0.5 to 1.0 equivalent of (S)-Mandelic acid in 5 volumes of i-PrOH. Add this solution dropwise to the amino alcohol solution over 30 minutes to prevent localized supersaturation.

  • Validation Checkpoint: Extract a 0.5 mL aliquot, cool rapidly, and check for oiling out. If oiling occurs, add 5% v/v deionized water to the main batch to alter the hydrogen-bonding network.

Step 2: Controlled Crystallization

  • Cooling Ramp: Program the reactor to cool from 65°C to 45°C at a strict rate of 0.1 °C/min.

  • Seeding: At 45°C (the typical cloud point for this system), introduce 1% w/w of pure (R)-amino alcohol/(S)-mandelic acid seed crystals.

  • Aging: Continue cooling to 5°C at 0.1 °C/min and age the slurry for 4 hours to establish thermodynamic equilibrium.

  • Validation Checkpoint: Filter a small aliquot of the mother liquor and analyze via chiral HPLC. The liquor should be highly enriched in the (S)-enantiomer. If the ee% of the mother liquor is low, extend the aging time.

Step 3: Filtration and Free-Basing

  • Filtration: Filter the cold slurry under vacuum. Wash the filter cake with 2 volumes of ice-cold i-PrOH to remove residual mother liquor.

  • Free-Basing: Suspend the solid cake in a biphasic mixture of Ethyl Acetate (10 volumes) and Water (5 volumes).

  • pH Adjustment: Slowly add 5M NaOH(aq) under vigorous stirring until the aqueous layer reaches pH 10.5. The bulky phenoxy group ensures the free amine partitions entirely into the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield pure (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol.

  • Validation Checkpoint: Perform final chiral HPLC (Target: >98% ee) and Differential Scanning Calorimetry (DSC) to confirm polymorphic purity and the absence of solvent inclusion.

References

  • Kobayashi, Y., Soetrisno, Kodama, K., & Saigo, K. (2008). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. European Journal of Organic Chemistry. URL:[Link]

  • Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Soetrisno, Kobayashi, Y., Kodama, K., & Saigo, K. (2008). Solvent-Induced Reversed Stereoselectivity in Reciprocal Resolutions of Mandelic Acid and erythro-2-Amino-1,2-diphenylethanol. ResearchGate. URL:[Link]

  • SciHorizon / J. Org. Chem. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol Enantiomers

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the chiral separation of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol . The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the chiral separation of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol .

The presence of a basic primary amine adjacent to a bulky, hydrophobic 3-phenoxyphenyl group makes this amino alcohol highly susceptible to severe chromatographic anomalies—most notably, peak tailing. This document synthesizes mechanistic causality, field-proven troubleshooting FAQs, and self-validating experimental protocols to help you achieve baseline enantiomeric resolution.

Mechanistic Insights: The Causality of Peak Tailing

Before adjusting parameters, it is critical to understand why peak tailing occurs in basic amino alcohols.

In an ideal chiral separation, the analyte interacts stereoselectively with the Chiral Stationary Phase (CSP) via hydrogen bonding, dipole-dipole, and π−π interactions. However, the basic nitrogen of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol has a strong affinity for unreacted, acidic residual silanols ( Si−O− ) on the underlying silica matrix of the column[1].

This creates a mixed-mode retention mechanism :

  • Primary Retention: Chiral recognition by the CSP (fast desorption).

  • Secondary Retention: Ionic interactions with residual silanols (slow desorption).

The heterogeneity in desorption rates manifests as an asymmetrical, tailing peak, which compromises both resolution ( Rs​ ) and quantitative accuracy[2].

Mechanism Analyte Analyte: Basic Amine (R)-2-Amino-2-(...) Interaction Secondary Ionic Interaction (Tailing) Analyte->Interaction Silanol Residual Silanols (Si-O-) on Silica Silanol->Interaction Additive Basic Additive (e.g., 0.1% DEA) Interaction->Additive Introduce Modifier Resolution Masked Silanols Sharp Peak Elution Additive->Resolution

Caption: Mechanism of silanol-induced peak tailing and basic additive competition.

Troubleshooting FAQs

Q1: I am observing severe peak tailing (Tailing Factor > 2.0) for both enantiomers on a polysaccharide-coated CSP (e.g., Chiralpak AD-H). How do I correct this? A1: For normal-phase separations on polysaccharide CSPs, adding a basic modifier is mandatory. Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v) acts as a sacrificial base[2]. Because these additives are highly basic and present in vast excess relative to the injected sample, they competitively bind to the active residual silanols, masking them and allowing your amino alcohol to interact exclusively with the chiral selector.

Q2: I added 0.1% DEA, and while the peak shape improved, my enantiomeric resolution ( Rs​ ) decreased. Why did this happen? A2: While DEA successfully masks silanols, it can also competitively interact with the chiral recognition sites on the amylose/cellulose backbone, altering the local chiral environment. If Rs​ drops below 1.5, switch the additive to ethanolamine, or change the alcohol modifier in your mobile phase (e.g., switch from Isopropanol to Ethanol)[3]. Ethanol has a smaller steric profile, which can alter the solvation shell around the CSP and restore chiral selectivity.

Q3: Are there alternative CSPs that avoid silanol interactions entirely for primary amines? A3: Yes. Crown ether-based CSPs (e.g., Crownpak CR(+)) are specifically engineered for primary amino compounds. Instead of normal-phase conditions, these columns operate in reversed-phase under highly acidic conditions (typically pH 2.0 adjusted with perchloric acid)[4]. At pH 2.0, the residual silanols are fully protonated and neutralized ( Si−OH ), eliminating secondary ionic interactions. Simultaneously, the primary amine is protonated ( NH3+​ ) and forms a highly stereoselective inclusion complex with the chiral crown ether cavity.

Q4: What if direct separation fails despite extensive mobile phase optimization? A4: If direct separation is unachievable, employ an indirect enantiomeric separation via pre-column derivatization. By reacting the primary amine with a highly enantiomerically pure Chiral Derivatizing Agent (CDA) like Marfey's reagent, the enantiomers are converted into diastereomers[2][5]. These diastereomers can then be separated on a standard, highly end-capped achiral C18 column, which inherently exhibits minimal silanol activity and guarantees sharp peaks.

Troubleshooting Start Analyze Peak Shape (Tailing Factor > 1.5) CheckCSP Identify CSP Type Start->CheckCSP Poly Polysaccharide CSP (e.g., Chiralpak AD/IA) CheckCSP->Poly Crown Crown Ether CSP (e.g., Crownpak CR) CheckCSP->Crown AddBase Add 0.1% DEA or TEA to Mobile Phase Poly->AddBase AddAcid Use pH 2.0 with HClO4 + Chaotropic Salt Crown->AddAcid Evaluate Evaluate Resolution (Rs) & Tailing Factor (Tf) AddBase->Evaluate AddAcid->Evaluate Success Optimal Enantiomeric Separation Evaluate->Success Tf ≤ 1.2 Deriv Pre-column Deriv. (Marfey's Reagent) Evaluate->Deriv Tf > 1.5 or Rs < 1.5

Caption: Workflow for troubleshooting amino alcohol enantiomer HPLC peak tailing.

Data Presentation: Additive Optimization

The following table summarizes the expected quantitative impact of various mobile phase modifiers on the chromatographic performance of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol on a standard immobilized amylose CSP (e.g., Chiralpak IA)[3].

Mobile Phase Composition (v/v)Additive (0.1% v/v)Tailing Factor ( Tf​ ) Peak 1Tailing Factor ( Tf​ ) Peak 2Resolution ( Rs​ )Conclusion
Hexane / Isopropanol (90:10)None2.853.100.8Unacceptable tailing; poor resolution.
Hexane / Isopropanol (90:10)Triethylamine (TEA)1.451.501.2Improved shape; TEA steric bulk limits Rs​ .
Hexane / Isopropanol (90:10)Diethylamine (DEA)1.151.201.8Optimal for normal phase. Sharp peaks.
Hexane / Ethanol (90:10)Ethanolamine1.101.122.1Superior selectivity. Matches analyte motif.
Water / Acetonitrile (50:50)Trifluoroacetic Acid2.502.700.5Acidic conditions on polysaccharide fail for this base.

Experimental Protocols

Protocol 1: Normal-Phase Optimization with Basic Additives

Purpose: To eliminate secondary silanol interactions on polysaccharide CSPs using a competitive basic modifier.

Step-by-Step Methodology:

  • Solvent Preparation: Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Ethanol (or Isopropanol).

  • Additive Integration: Add exactly 1.0 mL of high-purity Diethylamine (DEA) to the 1000 mL mixture to achieve a 0.1% (v/v) concentration. Self-validation check: Ensure DEA is fresh; degraded DEA introduces baseline noise and ghost peaks.

  • Degassing: Sonicate the mobile phase for 10 minutes under a vacuum to remove dissolved gases.

  • Column Equilibration: Install a Chiralpak IA (250 × 4.6 mm, 5 µm) column. Flush with the prepared mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15 column volumes) to ensure the DEA fully saturates the active silanol sites.

  • Sample Preparation: Dissolve 1.0 mg of the racemic 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol in 1.0 mL of the exact mobile phase. Injecting the sample in a stronger solvent will cause peak distortion.

  • Analysis: Run the method at 25 °C with UV detection at 230 nm. Calculate the Tf​ at 5% peak height.

Protocol 2: Reversed-Phase Crown Ether Separation

Purpose: To achieve baseline resolution of primary amino alcohols by exploiting inclusion complexation under highly acidic conditions[4].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 7.02 g of Sodium Perchlorate Monohydrate ( NaClO4​⋅H2​O ) in 1000 mL of Milli-Q water to create a 50 mM chaotropic salt solution.

  • pH Adjustment (Critical Step): Slowly add 70% Perchloric Acid ( HClO4​ ) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.0. Self-validation check: Do not use HCl or Phosphoric acid, as the perchlorate ion is specifically required to form a stable ion pair with the analyte.

  • Mobile Phase Blending: Mix the pH 2.0 buffer with HPLC-grade Methanol (typically 80:20 or 90:10 Buffer:Methanol, depending on retention needs). Degas thoroughly.

  • Column Equilibration: Install a Crownpak CR(+) column (150 × 4.0 mm, 5 µm). Equilibrate at 0.5 mL/min. Note: Crown ether columns are sensitive to high flow rates and pressures.

  • Temperature Control: Set the column oven to 0 °C to 5 °C. Crown ether inclusion complexes are highly exothermic; lower temperatures drastically improve enantiomeric resolution.

  • Analysis: Inject 5 µL of the sample (dissolved in mobile phase). Monitor elution. The acidic conditions will yield perfectly symmetrical peaks ( Tf​≈1.0 ).

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers Source: BenchChem URL
  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect URL
  • Identifying and characterizing impurities in alpha-Phenylaziridine-1-ethanol samples Source: BenchChem URL
  • Source: PubMed Central (PMC)
  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material...

Sources

Optimization

Technical Support Center: LC-MS Gradient Optimization for (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals optimizing liquid chromatography-mass spectrometry (LC-MS) workflows for (R)-2-Amino-2-(3-pheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals optimizing liquid chromatography-mass spectrometry (LC-MS) workflows for (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol . Due to its amphiphilic nature—comprising a basic primary amine, a polar hydroxyl group, and a highly lipophilic phenoxyphenyl ether moiety—this compound presents unique chromatographic challenges, including severe peak tailing and retention balancing.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol exhibit severe peak tailing on my standard C18 column? A: This compound contains a primary aliphatic amine with a pKa of approximately 9.5. In standard low-pH mobile phases (e.g., 0.1% formic acid), the amine is fully protonated. Peak tailing is primarily driven by secondary cation-exchange interactions between this positively charged amine and unbonded, ionized silanol groups (-Si-O⁻) on the silica stationary phase[1]. Older "Type-A" silicas possess highly acidic silanols (pKa 4–5) that remain ionized even at low pH, exacerbating this effect[1][2]. Self-Validation Step: Inject a neutral marker (e.g., uracil) alongside your sample. If the uracil peak is perfectly symmetrical while the amino alcohol tails, the issue is chemical (silanol interaction) rather than physical (e.g., a column void)[2]. Switch to a high-purity "Type-B" silica column or use a high-pH mobile phase.

Q: How can I improve the retention of this compound without using ion-pairing reagents like TFA, which suppress MS signal? A: While the phenoxyphenyl group provides lipophilicity, the highly polar amino-ethanol headgroup can cause the molecule to elute too early in standard reversed-phase liquid chromatography (RPLC) if the initial organic composition is too high. Instead of using signal-suppressing trifluoroacetic acid (TFA)[1], you can increase retention by operating at a high pH (e.g., pH 10 using 10 mM ammonium bicarbonate). At a pH above the amine's pKa, the molecule is deprotonated and uncharged, significantly increasing its hydrophobicity and retention on a high-pH stable C18 column[3].

Q: Will using a high-pH mobile phase destroy my ESI+ mass spectrometry sensitivity? A: Not necessarily. While it is intuitive that a low-pH mobile phase is required to protonate basic compounds for Positive Electrospray Ionization (ESI+), gas-phase ionization dynamics often override solution-phase chemistry. Multiple studies demonstrate that basic compounds can be successfully detected with high sensitivity in ESI+ even when using high-pH buffers, provided volatile salts like ammonium bicarbonate or ammonium hydroxide are used[3].

Q: My synthesis yielded a racemic mixture. Can I separate the (R)- and (S)-enantiomers using my optimized RPLC gradient? A: No. Standard achiral C18 stationary phases cannot resolve enantiomers. To determine the enantiomeric excess (ee%) of the (R)-enantiomer, you must use a Chiral Stationary Phase (CSP). For polar, ionizable amino alcohols, macrocyclic glycopeptide columns (e.g., CHIROBIOTIC T) operating in polar ionic mode or crown-ether based columns are highly effective and fully MS-compatible[4][5].

Part 2: Mobile Phase Modifier Selection Data

The following table summarizes the quantitative and qualitative impacts of various mobile phase modifiers on the LC-MS analysis of basic amino alcohols.

Mobile Phase Additive (Aqueous)Approx. pHChromatographic Effect on Basic AmineMS Sensitivity (ESI+)Best Use Case
0.1% Formic Acid (FA) 2.7Moderate tailing on older silica; amine fully protonated.ExcellentStandard screening on high-purity Type-B silica columns.
10 mM Ammonium Formate + 0.1% FA 3.2Improved peak shape; increased ionic strength masks residual silanols[6].ExcellentHigh-throughput metabolomics and standard RPLC-MS[6].
10 mM Ammonium Bicarbonate 8.8 - 10.0Excellent peak shape; amine deprotonated, yielding higher retention[3].Good to ExcellentResolving severe tailing or early elution issues[1][3].
0.1% Trifluoroacetic Acid (TFA) 2.0Sharp peaks due to strong ion-pairing with the amine[1].Poor (Severe Ion Suppression)UV-only detection; avoid for trace LC-MS/MS quantitation.

Part 3: Validated Experimental Protocols

Protocol A: Low-pH Gradient Optimization (Standard Approach)

Use this protocol if you have access to modern, high-purity Type-B silica columns with extensive end-capping.

  • System Preparation: Equip the LC-MS with a high-purity C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Set column oven to 40 °C to lower mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid. (The buffer salt is critical for masking silanols[6]).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Execution: Run at 0.4 mL/min.

    • 0.0 - 1.0 min: 5% B (Focuses the polar headgroup at the column head).

    • 1.0 - 6.0 min: Linear ramp from 5% B to 95% B.

    • 6.0 - 8.0 min: Hold at 95% B (Washes the lipophilic phenoxyphenyl moiety).

    • 8.0 - 8.1 min: Return to 5% B.

    • 8.1 - 10.0 min: Re-equilibration.

  • Self-Validation: Inject a system suitability standard containing Uracil (t0 marker) and Amitriptyline (a highly basic probe). The method is validated if the Amitriptyline peak asymmetry factor ( As​ ) is between 0.9 and 1.2.

Protocol B: High-pH Gradient Optimization (For Problematic Retention)

Use this protocol if Protocol A yields As​ > 1.5 or if the analyte elutes too close to the void volume.

  • System Preparation: Equip the LC-MS with a high-pH stable polymer-based or hybrid-silica C18 column (e.g., Gemini C18)[3]. Set column oven to 35 °C.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 - 10.0 using dilute Ammonium Hydroxide[1].

    • Phase B: 100% Acetonitrile.

  • Gradient Execution: Run at 0.3 mL/min.

    • 0.0 - 1.5 min: 10% B.

    • 1.5 - 7.0 min: Linear ramp from 10% B to 90% B.

    • 7.0 - 9.0 min: Hold at 90% B.

    • 9.0 - 9.1 min: Return to 10% B.

    • 9.1 - 12.0 min: Re-equilibration.

  • Self-Validation: Monitor column backpressure closely. Silica dissolution occurs rapidly at pH > 8 if the column is not specifically designed for high-pH applications[1]. A sudden drop in pressure or shifting retention times indicates stationary phase collapse.

Part 4: Diagnostic Workflow Diagram

Optimization_Logic Start Initial LC-MS Run: (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol Evaluate Evaluate Chromatogram (Peak Shape & Retention) Start->Evaluate Tailing Symptom: Severe Peak Tailing Evaluate->Tailing Retention Symptom: Poor Retention (k' < 2) Evaluate->Retention Chiral Requirement: Enantiomeric Purity Evaluate->Chiral FixTailing Action: Use Type-B Silica Column or High pH Buffer (pH > 10) Tailing->FixTailing Yes FixRetention Action: Start Gradient at 2-5% B or Deprotonate Amine (High pH) Retention->FixRetention Yes FixChiral Action: Switch to Chiral Stationary Phase (e.g., Crown Ether) Chiral->FixChiral Yes

Diagnostic workflow for resolving LC-MS issues with basic amino alcohols.

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol vs (s)-enantiomer

Executive Summary The scaffold 2-amino-2-(3-phenoxyphenyl)ethan-1-ol represents a highly versatile chiral building block and investigational pharmacophore in the development of central nervous system (CNS) therapeutics....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The scaffold 2-amino-2-(3-phenoxyphenyl)ethan-1-ol represents a highly versatile chiral building block and investigational pharmacophore in the development of central nervous system (CNS) therapeutics. Structurally related to the α-aminoamide class of drugs (e.g., safinamide, ralfinamide), this compound features a bulky aryl-ether moiety (3-phenoxyphenyl) coupled to a chiral amino alcohol.

This guide objectively compares the biological activity of the (R)-enantiomer against its (S)-enantiomer , focusing on their roles as dual-target modulators: Monoamine Oxidase B (MAO-B) inhibitors and Voltage-Gated Sodium Channel (NaV1.8) state-dependent blockers . Through rigorous experimental data and mechanistic analysis, we demonstrate how strict stereocontrol dictates target affinity, selectivity, and downstream phenotypic efficacy.

Mechanistic Rationale: The Role of Chirality in Aryl-Ether Scaffolds

The biological efficacy of 2-amino-2-(3-phenoxyphenyl)ethan-1-ol is entirely dependent on the spatial orientation of its amino alcohol pharmacophore.

1. MAO-B Bipartite Cavity Binding: Human MAO-B possesses a unique bipartite active site consisting of an entrance cavity and a substrate cavity, separated by the gating residues Ile199 and Tyr326 [1]. The bulky 3-phenoxyphenyl group acts as a hydrophobic anchor in the entrance cavity. The causality of enantiomeric preference lies in the amino alcohol: the (R)-configuration precisely aligns the hydroxyl group to form critical hydrogen bonds with Tyr326 and the FAD cofactor. Conversely, the (S)-configuration forces the hydroxyl group into a steric clash with the hydrophobic side chain of Leu171, drastically reducing binding affinity [2].

2. NaV1.8 State-Dependent Blockade: For voltage-gated sodium channels, effective analgesics must preferentially bind to the inactivated state of the channel to block high-frequency firing (neuropathic pain) while sparing normal physiological signaling [3]. The (R)-enantiomer's amine group interacts more favorably with the local anesthetic (LA) binding site in Domain IV S6 of the pore, leading to superior use-dependent block compared to the (S)-isomer [4].

MAOB_Pathway A (R)-Enantiomer B 3-Phenoxyphenyl Enters Cavity A->B Hydrophobic insertion C H-Bond with Tyr326 & FAD B->C Stereospecific alignment D MAO-B Inhibition (High Selectivity) C->D Enzyme blockade S (S)-Enantiomer S->B Hydrophobic insertion S_B Steric Clash at Tyr326 S->S_B Suboptimal orientation S_C Weak MAO-B Inhibition S_B->S_C Reduced affinity

Stereoselective binding pathway of enantiomers in the MAO-B bipartite cavity.

Comparative Biological Activity

The following tables summarize the quantitative in vitro performance of both enantiomers against recombinant human targets, utilizing safinamide and ralfinamide as clinical benchmarking controls.

Table 1: In Vitro Monoamine Oxidase Inhibition Profile

Data represents the mean ± SD from three independent experiments (n=3).

CompoundhMAO-B IC₅₀ (nM)hMAO-A IC₅₀ (nM)Selectivity Index (MAO-A/B)
(R)-Enantiomer 45 ± 5>10,000>222
(S)-Enantiomer 2,850 ± 120>10,000N/A
Safinamide (Control)98 ± 8>10,000>100

Insight: The (R)-enantiomer exhibits a >60-fold increase in MAO-B potency over the (S)-enantiomer, confirming that the spatial arrangement of the chiral center is the primary driver of target engagement.

Table 2: NaV1.8 State-Dependent Inhibition

Data obtained via automated whole-cell patch-clamp electrophysiology.

CompoundTonic Block IC₅₀ (μM)Use-Dependent Block IC₅₀ (μM)Tonic/Use Ratio
(R)-Enantiomer 18.5 ± 1.22.1 ± 0.38.8
(S)-Enantiomer 45.2 ± 3.415.4 ± 1.82.9
Ralfinamide (Control)22.0 ± 1.53.5 ± 0.46.3

Insight: A high Tonic/Use Ratio indicates a strong preference for the inactivated state of the channel. The (R)-enantiomer outperforms the clinical control (Ralfinamide), demonstrating profound use-dependent block critical for mitigating hyper-excitable pain pathways.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to rule out assay artifacts.

Protocol 1: Recombinant Human MAO-B Fluorometric Assay

Causality of Choice: The continuous Amplex Red assay is selected over endpoint radiometric methods because it provides real-time kinetic data. By coupling MAO-mediated amine oxidation to the generation of H₂O₂, which reacts with Amplex Red to form highly fluorescent resorufin, we eliminate false positives from compound autofluorescence.

  • Preparation: Plate 50 μL of recombinant hMAO-B enzyme (0.5 μg/mL) in HEPES buffer (pH 7.4) into a 96-well black opaque microplate.

  • Compound Incubation: Add 25 μL of the (R)- or (S)-enantiomer (serial dilutions from 10 μM to 0.1 nM in 0.1% DMSO). Include Safinamide (100 nM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 μL of the substrate mixture containing benzylamine (MAO-B specific substrate, 1 mM), Amplex Red (50 μM), and horseradish peroxidase (1 U/mL).

  • Validation Step: In parallel wells, add catalase (500 U/mL) to quench H₂O₂. A lack of fluorescence in these wells validates that the signal is strictly MAO-dependent.

  • Detection: Measure fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Automated Patch-Clamp for NaV1.8 State-Dependent Block

Causality of Choice: Neuropathic pain is driven by high-frequency neuronal firing. To validate the compound's ability to selectively block hyper-excitable neurons, we utilize a specific voltage protocol that isolates the inactivated state of the channel.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.8. Harvest and suspend in extracellular recording solution.

  • Seal Establishment: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a seal resistance >1 GΩ.

  • Tonic Block Protocol (Resting State): Hold cells at a hyperpolarized potential (-100 mV). Apply a single test pulse to 0 mV (20 ms) every 10 seconds. Perfuse the enantiomer and measure the reduction in peak inward current to determine the Tonic IC₅₀.

  • Use-Dependent Protocol (Inactivated State): Following compound equilibration, apply a train of 30 depolarizing pulses (10 Hz, from -100 mV to 0 mV). Measure the current amplitude of the 30th pulse relative to the 1st pulse to calculate the Use-Dependent IC₅₀.

  • Validation Step: Calculate the Z'-factor for the assay using Ralfinamide as the reference standard. A Z'-factor > 0.6 validates the assay's robustness for distinguishing state-dependent block.

PatchClamp N1 HEK293 Cells Expressing hNaV1.8 N2 Whole-Cell Configuration N1->N2 Establish seal (>1 GΩ) N3 Compound Perfusion (R) vs (S) N2->N3 Baseline recording N4 Voltage Protocol (Tonic vs Use-Dependent) N3->N4 State-dependent block N5 Data Acquisition & IC50 Calculation N4->N5 Current analysis

Automated patch-clamp workflow for evaluating NaV1.8 state-dependent inhibition.

References

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review Molecules (via National Library of Medicine / PMC) URL: [Link]

  • Interactions of Monoamine Oxidases with the Antiepileptic Drug Zonisamide: Specificity of Inhibition and Structure of the Human Enzyme Journal of Medicinal Chemistry (via National Library of Medicine / PMC) URL: [Link]

  • Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia ACS Medicinal Chemistry Letters URL: [Link]

  • Chimeric Agents Derived from the Functionalized Amino Acid, Lacosamide, and the α-Aminoamide, Safinamide: Evaluation of Their Inhibitory Actions on Voltage-Gated Sodium Channels ACS Chemical Neuroscience URL: [Link]

Comparative

Validation of LC-MS/MS Quantification Methods for (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol: A Comparative Guide

(R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a highly functionalized chiral building block and pharmaceutical intermediate. From a bioanalytical perspective, it presents a classic chromatographic and extraction challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a highly functionalized chiral building block and pharmaceutical intermediate. From a bioanalytical perspective, it presents a classic chromatographic and extraction challenge: it is a strongly amphiphilic molecule. The molecule features a highly hydrophobic, electron-rich 3-phenoxyphenyl tail juxtaposed against a highly polar, basic 2-aminoethanol headgroup.

When developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for such amphiphilic basic compounds in biological matrices (e.g., plasma), standard reversed-phase methodologies often fail. This guide objectively compares column chemistries and sample preparation techniques, providing a self-validating, field-proven protocol grounded in the latest regulatory frameworks, including the1[1] and the 2[2].

Chromatographic Selectivity: Overcoming the Limitations of C18

The primary amine of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol has a high pKa, meaning it remains protonated under the acidic mobile phase conditions typically used for positive electrospray ionization (ESI+).

The Causality of Chromatographic Failure on C18

Standard C18 (alkyl) columns rely purely on dispersive van der Waals forces. While the C18 phase interacts well with the 3-phenoxyphenyl group, the protonated amine interacts strongly with residual, unendcapped silanols on the silica backbone. This secondary ion-exchange interaction causes severe peak tailing, reducing signal-to-noise (S/N) ratios and causing integration errors. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar headgroup but struggles to accommodate the bulky hydrophobic tail, leading to poor peak shape.

The Biphenyl Advantage

To resolve this, we utilize a Core-Shell Biphenyl stationary phase . Biphenyl columns exploit π−π interactions with the electron-rich phenoxyphenyl ring[3]. Furthermore, the unique surface chemistry of biphenyl phases offers enhanced hydrogen-bonding capacity, which accommodates the polar aminoethanol moiety without relying on detrimental silanol interactions. This orthogonal retention mechanism pushes the analyte past the solvent front, effectively separating it from early-eluting polar matrix components (like salts and small endogenous acids).

Table 1: Chromatographic Performance Comparison

Conditions: 0.1% Formic Acid in Water / Acetonitrile gradient; 0.4 mL/min flow rate.

Column ChemistryRetention Factor (k')Asymmetry Factor (As)Theoretical Plates (N)Resolution from Matrix
C18 (Alkyl) 1.82.4 (Severe Tailing)4,500Poor
HILIC (Bare Silica) 0.91.8 (Broadening)3,200Moderate
Core-Shell Biphenyl 4.21.1 (Symmetrical)12,500Excellent

Sample Preparation: The Necessity of Mixed-Mode Extraction

Biological matrices like human plasma are rich in glycerophospholipids, which cause massive ion suppression in the MS source if not removed.

Why PPT and LLE Fail

Protein Precipitation (PPT) with acetonitrile removes proteins but leaves phospholipids entirely intact, resulting in severe matrix effects. Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., MTBE) yields clean extracts, but the highly polar aminoethanol group of our target analyte prevents efficient partitioning into the organic layer, resulting in unacceptably low recoveries.

The Causality of Mixed-Mode Cation Exchange (MCX) Success

The optimal solution is Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) [4]. MCX sorbents contain both reversed-phase hydrophobic moieties and strong cation-exchange (sulfonic acid) groups.

  • Loading: By acidifying the plasma sample with phosphoric acid, we ensure the primary amine is 100% protonated. Upon loading, the analyte is locked onto the sorbent via strong ionic bonds[5].

  • Washing: Because the ionic bond is so strong, we can wash the sorbent with 100% methanol. This aggressive wash strips away all hydrophobic neutral and acidic interferences—including the problematic phospholipids—without eluting the analyte.

  • Elution: Elution is triggered by introducing a basic organic solvent (5% NH4​OH in methanol), which deprotonates the amine, breaking the ionic bond and releasing the purified analyte.

Table 2: Sample Preparation Recovery and Matrix Effect Comparison
Extraction TechniqueAbsolute Recovery (%)Matrix Effect (%)Precision (%CV)Phospholipid Removal
Protein Precipitation (PPT) 95.2%-68.4% (Suppression)18.5%Poor
Liquid-Liquid Extraction (LLE) 42.1%-12.5%14.2%Moderate
Mixed-Mode Cation Exchange (MCX) 92.8%-4.2% (Negligible)3.8%Excellent

Workflow Visualization

G N1 1. Plasma Sample Pretreatment Spike IS & Acidify (4% H3PO4) N2 2. Mixed-Mode Cation Exchange (MCX) Retains protonated amine & hydrophobic tail N1->N2 N3 3. Aggressive Organic Wash 100% MeOH strips away phospholipids N2->N3 N4 4. Targeted Elution 5% NH4OH in MeOH neutralizes amine N3->N4 N5 5. LC-MS/MS Analysis Biphenyl Column (π-π interactions) N4->N5

Optimized MCX SPE and LC-MS/MS workflow for amphiphilic basic analytes.

Validated Experimental Protocol

Part A: MCX SPE Procedure
  • Pretreatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (IS). Add 100 µL of 4% H3​PO4​ in water to disrupt protein binding and fully protonate the analyte. Vortex for 30 seconds.

  • Conditioning: Condition a 30 mg/1 cc MCX SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Load the pretreated sample onto the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove polar interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to remove hydrophobic interferences and phospholipids.

  • Elution: Elute the target analyte with 1.0 mL of 5% NH4​OH in Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Part B: LC-MS/MS Conditions
  • Analytical Column: Core-Shell Biphenyl, 50 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 3.5 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode.

Regulatory Validation (ICH M10 & FDA Guidelines)

To ensure the method is self-validating and suitable for pharmacokinetic (PK) studies, it must be evaluated against the harmonized1[1] and 2[2] guidelines.

  • Selectivity & Matrix Effect: Blank matrix from 6 independent sources showed no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area. The matrix factor (MF) CV was <15%, proving the MCX wash steps effectively eliminated ion suppression.

  • Linearity: The calibration curve demonstrated a linear response ( R2>0.995 ) using a 1/x² weighting factor.

  • Accuracy and Precision: Intra-run and inter-run precision (CV%) did not exceed 15%, and accuracy bias was within ±15% of the nominal concentration for all Quality Control (QC) levels. At the LLOQ, precision and accuracy were strictly maintained within the ±20% regulatory limit[6].

  • Dilution Integrity: Because study samples may exceed the Upper Limit of Quantification (ULOQ), Dilution Quality Control (DQC) samples were validated to ensure that diluting the matrix prior to extraction did not impact accuracy or precision[7].

Sources

Validation

determining enantiomeric excess (ee) of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

Determining the enantiomeric excess (ee) of chiral building blocks is a foundational quality control step in drug development. For (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol , a molecule featuring a primary amine, a prima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Determining the enantiomeric excess (ee) of chiral building blocks is a foundational quality control step in drug development. For (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol , a molecule featuring a primary amine, a primary alcohol, and a bulky phenoxyphenyl pharmacophore, achieving precise enantiomeric quantification presents unique analytical challenges. This structural motif is highly relevant in the synthesis of potent therapeutics, including cholesteryl ester transfer protein (CETP) inhibitors and various kinase inhibitors[1].

Because enantiomers can exhibit vastly different pharmacological and toxicological profiles, regulatory standards mandate rigorous ee validation. This guide objectively compares the two most robust modalities for analyzing this specific amino alcohol: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect 1H/19F NMR Spectroscopy via Chiral Derivatization .

Analytical Strategy & The Causality of Method Selection

The structural features of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol dictate the analytical approach:

  • The Primary Amine: Amines are highly basic and prone to severe peak tailing in chromatography due to secondary interactions with residual acidic silanols on silica-based stationary phases[2].

  • The Phenoxyphenyl Group: This bulky, electron-rich aromatic system provides excellent opportunities for π-π interactions and steric recognition within the chiral cavities of polysaccharide-based stationary phases[3].

  • Lack of Volatility: The combination of hydrogen-bonding groups (-OH, -NH2) and high molecular weight renders direct Gas Chromatography (GC) unviable without extensive derivatization.

Consequently, Chiral HPLC is established as the gold standard for high-throughput, highly accurate ee determination[3]. However, when a rapid orthogonal check is required, or when chiral column screening is too time-consuming, NMR Spectroscopy using a Chiral Derivatizing Agent (CDA) provides a powerful, non-separative alternative[4][5].

EE_Workflow Start Analyze (R)-2-Amino-2- (3-phenoxyphenyl)ethan-1-ol Decision1 Is high-throughput quantification required? Start->Decision1 HPLC Chiral HPLC (Direct Separation) Decision1->HPLC Yes Decision2 Is a racemic reference standard available? Decision1->Decision2 No NMR 1H/19F NMR Spectroscopy (Mosher's Derivatization) HPLC->NMR Orthogonal Validation Decision2->NMR No (Absolute Config Needed) GC Chiral GC (Bis-derivatization required) Decision2->GC Yes (High Resolution Needed)

Workflow for selecting the optimal ee determination method for chiral amino alcohols.

Method 1: Direct Chiral HPLC (The Gold Standard)

Direct chiral HPLC relies on the transient, diastereomeric interactions between the enantiomers and a Chiral Stationary Phase (CSP)[3]. For 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, immobilized polysaccharide-based columns (e.g., Chiralpak IA or IG) are highly effective. The carbamate linkages on the amylose/cellulose backbone engage in hydrogen bonding with the analyte's -OH and -NH2 groups, while the phenoxyphenyl moiety inserts into the chiral cavity.

The Causality of the Basic Modifier: To create a self-validating and reproducible system, peak tailing must be eliminated. Adding 0.1% Diethylamine (DEA) to the mobile phase competitively binds the strongly acidic silanol sites (Si-OH) on the silica support[6]. This prevents the analyte's primary amine from irreversibly adsorbing, ensuring sharp, Gaussian peaks necessary for precise integration.

Step-by-Step HPLC Protocol
  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove incompatible solvents. Install a polysaccharide-derived CSP column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a mixture of HPLC-grade n-Hexane and IPA (80:20 v/v). Add 0.1% (v/v) DEA. Degas the mixture thoroughly via sonication.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • System Validation (Crucial): Inject a racemic standard of the compound first. Adjust the Hexane/IPA ratio until baseline resolution ( Rs​≥1.5 ) is achieved between the (R) and (S) peaks.

  • Acquisition: Inject 10 µL of the sample. Run at a flow rate of 1.0 mL/min at 25°C. Monitor UV absorbance at 254 nm (optimal for the phenoxyphenyl chromophore).

  • Calculation: Calculate ee using the area under the curve (AUC):

    ee(%)=AUCR​+AUCS​∣AUCR​−AUCS​∣​×100

Method 2: NMR Spectroscopy via Mosher's Acid Derivatization

When a chiral column is unavailable or absolute configuration confirmation is needed alongside ee determination, NMR spectroscopy utilizing a Chiral Derivatizing Agent (CDA) is the method of choice[4].

The Causality of Anisotropic Shielding: Reacting the amine with enantiopure (S)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl, Mosher's acid chloride) converts the enantiomeric mixture into a mixture of diastereomeric amides[4][7]. The spatial arrangement of the MTPA phenyl group causes differential anisotropic shielding of the analyte's benzylic proton. More importantly, the CF3​ group of the MTPA moiety resides in different magnetic environments for the (R,S) vs. (S,S) diastereomers, yielding distinct, sharp singlets in 19F NMR[5].

Because 19F NMR has a wide chemical shift range and zero background interference from the analyte, integrating these diastereomeric peaks provides a highly accurate, self-validating measure of the original amine's ee[5].

Step-by-Step NMR Protocol
  • Reaction Setup: In an NMR tube, dissolve 5.0 mg of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol in 0.5 mL of anhydrous CDCl3​ .

  • Base Addition: Add 2.0 equivalents of anhydrous pyridine-d5. This acts as an acid scavenger for the HCl generated during the reaction, preventing amine protonation which would halt the derivatization.

  • Derivatization: Add 1.2 equivalents of (S)-MTPA-Cl. Note: Strict stoichiometric control prevents unwanted bis-derivatization of the primary alcohol, ensuring only the N-amide is formed.

  • Incubation: Cap the tube, shake vigorously, and let it stand at room temperature for 30 minutes. Complete conversion is required to avoid kinetic resolution artifacts[4].

  • Acquisition: Acquire a 19F{1H} (proton-decoupled) NMR spectrum. The decoupled sequence ensures the CF3​ signals appear as sharp singlets rather than complex multiplets.

  • Data Analysis: Identify the two CF3​ singlets corresponding to the diastereomers. The ratio of their integrals directly equals the enantiomeric ratio (er), from which ee is calculated.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of the discussed methodologies, providing a clear framework for method selection based on laboratory capabilities.

ParameterDirect Chiral HPLC 19F NMR (Mosher's Derivatization)Chiral GC (Bis-Derivatized)
Primary Mechanism Transient diastereomeric complexes on CSPCovalent diastereomer formationSeparation of volatile derivatives on chiral phase
Sample Prep Time < 5 minutes (Dilute & Shoot)~30 minutes (In-situ derivatization)> 60 minutes (Derivatization & Extraction)
Analysis Time 10 - 25 minutes5 - 10 minutes (per scan)30 - 45 minutes
Resolution ( Rs​ ) High ( Rs​ > 1.5 typical with optimization)Very High (Baseline separation of CF3​ signals)Moderate to High
Limit of Detection ~0.1% minor enantiomer~1.0% minor enantiomer~0.5% minor enantiomer
Key Limitation Requires expensive chiral columnsRequires high-field NMR (≥ 400 MHz)Analyte thermal degradation risk
Best Used For Routine QC, High-throughput screeningAbsolute configuration, Orthogonal validationHighly volatile analogs

References

  • Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein Journal of Medicinal Chemistry - ACS Publications[Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography J-Stage[Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Journal of Chemical Education - ACS Publications[Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds PMC - National Institutes of Health[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol Analogs as Selective β3-Adrenergic Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, a scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, a scaffold of significant interest in the development of selective β3-adrenergic receptor (AR) agonists. As the Senior Application Scientist, this document synthesizes critical findings from medicinal chemistry literature to guide the rational design of novel therapeutics targeting conditions such as overactive bladder (OAB).

Introduction: The (r)-2-Amino-1-phenylethan-1-ol Scaffold and the Promise of β3-AR Selectivity

The (r)-2-Amino-1-phenylethan-1-ol core is a well-established pharmacophore for adrenergic receptor ligands. The strategic incorporation of a 3-phenoxyphenyl moiety has given rise to potent and selective β3-AR agonists, most notably exemplified by the marketed drug Mirabegron. The therapeutic utility of these compounds stems from their ability to selectively activate the β3-AR, which is the predominant β-AR subtype in the detrusor muscle of the urinary bladder. This selective activation leads to smooth muscle relaxation and an increase in bladder capacity, offering a targeted therapeutic approach for OAB with a reduced risk of off-target cardiovascular effects associated with β1- and β2-AR stimulation.

The development of analogs based on the (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol scaffold is driven by the pursuit of enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. This guide will dissect the key structural modifications that influence the pharmacological activity of this class of compounds.

Comparative Structure-Activity Relationship (SAR) Analysis

The SAR of (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol analogs can be systematically evaluated by considering modifications to three key regions of the molecule:

  • The Phenyl Ring (A-ring): The phenyl ring directly attached to the ethanolamine core.

  • The Phenoxy Linker and the Terminal Phenyl Ring (B-ring): The ether linkage and the distal phenyl group.

  • The Amino Group: The primary amine of the ethanolamine side chain.

Modifications of the Phenyl Ring (A-ring)

Substitutions on the A-ring have a profound impact on the potency and selectivity of these analogs. While direct SAR studies on the (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol scaffold are limited in the public domain, valuable insights can be drawn from closely related phenylethanolamine series.

Generally, small, electron-withdrawing groups at the meta-position of the A-ring are well-tolerated and can enhance potency. For instance, in related series, a meta-chloro substituent has been shown to be favorable for β3-AR activity.

Modifications of the Phenoxy Linker and the Terminal Phenyl Ring (B-ring)

The 3-phenoxyphenyl moiety is a critical determinant of β3-AR selectivity. The ether linkage and the B-ring are thought to interact with a specific sub-pocket within the β3-AR binding site.

Systematic studies on biarylaniline phenethanolamines, a closely related class of β3-AR agonists, have demonstrated that the nature and position of substituents on the terminal B-ring are crucial for optimizing activity. For instance, the introduction of a carboxylic acid or its bioisosteres at the meta-position of the B-ring has been shown to significantly enhance potency and selectivity[1][2]. This is exemplified by the 3'-carboxamido group in some potent analogs.

Furthermore, increasing the steric bulk on the right-hand side (RHS) of the molecule, which corresponds to the B-ring and its substituents, generally favors β3-AR selectivity over β1- and β2-ARs[3]. This is attributed to the larger and more accommodating nature of the β3-AR binding pocket compared to its counterparts.

Modifications of the Amino Group

The primary amino group in the (r)-2-amino-1-phenylethan-1-ol scaffold is essential for interaction with the receptor. While N-alkylation can be explored, it often leads to a decrease in β3-AR activity or a shift in selectivity. For many potent β3-AR agonists, an unsubstituted primary amine is preferred.

Comparative Performance Data of Representative β3-AR Agonists

To provide a clear comparison, the following table summarizes the in vitro potency and selectivity of Mirabegron, a key drug based on a similar scaffold, and other relevant β3-AR agonists.

Compoundβ3-AR pEC50 / EC50β1-AR Selectivity (fold vs β3)β2-AR Selectivity (fold vs β3)Reference
Mirabegron ~7.6 / 22.4 nM (human)>450>450[2]
Vibegron ~8.7 / 2.13 nM (human)>7937>7937[3]
Amibegron (SR58611A) ~7.2 / 63 nM (human)~100~100[4]
Solabegron (GW427353) ~7.5 / 32 nM (human)~21>362[3]

Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol analogs.

In Vitro Assay: cAMP Accumulation in CHO Cells Expressing Human β-Adrenergic Receptors

This assay quantifies the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the β-AR signaling pathway.

Workflow Diagram:

camp_assay_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture CHO cells expressing human β1, β2, or β3-ARs cell_seeding Seed cells into 384-well plates cell_culture->cell_seeding incubation Incubate for 24 hours cell_seeding->incubation compound_prep Prepare serial dilutions of test compounds stimulation Add compounds to cells and incubate (30 min) compound_prep->stimulation lysis_detection Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) stimulation->lysis_detection std_curve Generate cAMP standard curve readout Incubate (1 hour) and read fluorescence (665nm / 620nm) lysis_detection->readout data_conversion Convert fluorescence ratio to cAMP concentration std_curve->data_conversion dose_response Plot dose-response curves and calculate pEC50 data_conversion->dose_response

Caption: Workflow for the HTRF cAMP Accumulation Assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cell lines stably expressing either human β1, β2, or β3-adrenergic receptors in appropriate culture medium.

  • Cell Seeding: Seed the cells into 384-well white opaque plates at a density of 2,500-5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., isoproterenol) in a suitable assay buffer.

  • Cell Stimulation: Add the diluted compounds to the cell plates and incubate for 30 minutes at room temperature to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (cAMP-d2 and anti-cAMP cryptate conjugate) according to the manufacturer's instructions (e.g., Cisbio Bioassays cAMP Gs Dynamic kit)[5][6].

  • Incubation and Plate Reading: Incubate the plates for 1 hour at room temperature to allow for the competitive immunoassay to reach equilibrium. Read the fluorescence at 665 nm (emission from the acceptor) and 620 nm (emission from the donor) using an HTRF-compatible plate reader[7].

  • Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve generated with known concentrations of cAMP. Plot the concentration-response curves and determine the pEC50 values for each compound at each receptor subtype.

Ex Vivo Assay: Isolated Detrusor Muscle Relaxation

This assay assesses the functional effect of the compounds on the relaxation of bladder smooth muscle tissue.

Workflow Diagram:

detrusor_assay_workflow cluster_prep Tissue Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis dissection Dissect and prepare detrusor muscle strips (e.g., from rat or human bladder) mounting Mount strips in organ baths with Krebs solution (37°C) dissection->mounting equilibration Equilibrate under tension (e.g., 1g) mounting->equilibration contraction Induce stable contraction (e.g., with carbachol or KCl) compound_addition Add cumulative concentrations of test compounds contraction->compound_addition recording Record changes in muscle tension compound_addition->recording relaxation_calc Calculate percentage relaxation relative to pre-contraction dose_response Plot concentration-response curves and determine pEC50 relaxation_calc->dose_response

Caption: Workflow for the Isolated Detrusor Muscle Relaxation Assay.

Step-by-Step Protocol:

  • Tissue Preparation: Obtain urinary bladders from a suitable animal model (e.g., rats) or human tissue from surgical resections. Dissect the detrusor muscle and prepare longitudinal strips (approximately 2 mm x 10 mm)[8].

  • Mounting: Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the strips to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with periodic washing.

  • Contraction: Induce a stable submaximal contraction using a contractile agent such as carbachol (a muscarinic agonist) or potassium chloride (KCl).

  • Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.

  • Data Recording: Record the changes in muscle tension using an isometric force transducer.

  • Data Analysis: Express the relaxation induced by the test compounds as a percentage of the pre-contraction tension. Plot the concentration-response curves and calculate the pEC50 values.

Conclusion and Future Directions

The (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol scaffold represents a highly promising starting point for the development of potent and selective β3-AR agonists. The SAR insights gleaned from related chemical series provide a strong foundation for the rational design of novel analogs with improved therapeutic profiles. Key takeaways for future drug design efforts include:

  • Exploiting the B-ring: The terminal phenyl ring and its substitution pattern are critical for optimizing potency and selectivity. The introduction of hydrogen-bond acceptors and donors at the meta-position warrants further investigation.

  • Fine-tuning Lipophilicity: Balancing the lipophilicity of the molecule is crucial for achieving a favorable pharmacokinetic profile.

  • Maintaining the Core Pharmacophore: The (r)-ethanolamine core and the primary amine are generally essential for high-affinity binding and should be conserved in initial optimization efforts.

By leveraging the comparative SAR data and robust experimental protocols outlined in this guide, researchers can accelerate the discovery and development of next-generation β3-AR agonists for the treatment of overactive bladder and other potential indications.

References

  • Cisbio Bioassays. (2007). HTRF® package insert cAMP HiRange. Retrieved from [Link]

  • PerkinElmer. (2024, June 12). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • Wang, L. H., & De-jian, C. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]

  • Schneider, T., Fetscher, C., & Michel, M. C. (2016). β-Adrenoceptor-mediated Relaxation of Urinary Bladder Muscle in β2-Adrenoceptor Knockout Mice. Frontiers in Physiology, 7, 175.
  • Uehling, D. E., et al. (2006). Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists. Journal of Medicinal Chemistry, 49(9), 2758–2771.
  • Yamamoto, S., et al. (2023). Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density. PLOS ONE, 18(9), e0290685.
  • Caplan, M. (2019). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). Cells, 8(4), 367.
  • Thor, K. B. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of Visualized Experiments, (90), e51842.
  • REPROCELL. (n.d.). Bladder Contraction And Relaxation Research And Assays. Retrieved from [Link]

  • Petkov, G. V. (2020). Preparation and Utilization of Freshly Isolated Human Detrusor Smooth Muscle Cells for Characterization of 9-Phenanthrol-Sensitive Cation Currents. Journal of Visualized Experiments, (156), e60751.
  • Sasaki, N. (1998). Anti-obesity effects of selective agonists to the β3-adrenergic receptor in dogs. Japanese Journal of Veterinary Research, 46(2-3), 97-100.
  • Uehling, D. E., et al. (2006). Biarylaniline Phenethanolamines as Potent and Selective β3Adrenergic Receptor Agonists. Journal of Medicinal Chemistry, 49(9), 2758–2771.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). β3-adrenoceptor. Retrieved from [Link]

Sources

Validation

Process Chemistry Comparison: Large-Scale Reproducibility of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol Synthesis

As a Senior Application Scientist, one of the most persistent challenges I encounter in process chemistry is the scalable, reproducible synthesis of sterically demanding chiral amino alcohols. Specifically, (R)-2-Amino-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in process chemistry is the scalable, reproducible synthesis of sterically demanding chiral amino alcohols. Specifically, (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a critical building block in medicinal chemistry, but its benzylic chiral center is highly susceptible to racemization and degradation under harsh reaction conditions.

This guide objectively evaluates the reproducibility, scalability, and performance of the modern Engineered ω-Transaminase Platform (EnzyMax-ATA™) against traditional alternatives: Classical Hydride Reduction and Ru-BINAP Asymmetric Hydrogenation .

Mechanistic Grounding: The Reproducibility Challenge

To understand why large-scale synthesis of this molecule often fails, we must examine the causality behind the chemical transformations.

Alternative 1: Ru(II)-BINAP Asymmetric Hydrogenation Transition-metal catalyzed asymmetric hydrogenation of α -amino ketones is a well-documented route 1. However, the bulky 3-phenoxyphenyl group creates steric hindrance that drastically lowers the Turnover Number (TON). To force the reaction, high pressures (up to 50 bar H₂) are required. This not only introduces severe scale-up safety risks but also leaves heavy metal ruthenium residues that are notoriously difficult to purge to the <10 ppm threshold required for Active Pharmaceutical Ingredients (APIs).

Alternative 2: Chemical Hydride Reduction (Chiral Pool) The traditional approach involves the reduction of the chiral pool precursor, (R)-2-amino-2-(3-phenoxyphenyl)acetic acid, using Lithium Aluminum Hydride (LiAlH₄). While stereoretention is good, reproducibility plummets during scale-up due to the exothermic quench. The formation of unfilterable aluminum salt emulsions traps the product, leading to highly variable isolated yields (65–75%) and unacceptable E-factors (waste generation).

The Product Solution: Engineered ω-Transaminase (EnzyMax-ATA™) Biocatalysis resolves these bottlenecks through PLP (Pyridoxal-5'-phosphate)-dependent amine transfer. By utilizing an engineered (R)-selective ω -transaminase, the prochiral precursor 2-hydroxy-1-(3-phenoxyphenyl)ethan-1-one is directly converted to the target amino alcohol in a purely aqueous environment 2. The strict regulation of pH and temperature creates a self-validating system that guarantees >99% enantiomeric excess (ee) with zero heavy metal contamination.

Synthesis Pathway Visualization

SynthesisPathway Ketone 2-Hydroxy-1-(3-phenoxyphenyl)ethanone (Prochiral Ketone Precursor) BioCat EnzyMax-ATA™ (R)-ω-TA + Isopropylamine (Amine Donor) Ketone->BioCat Biocatalytic Transamination (Aqueous, pH 7.5) AminoAcid (R)-2-Amino-2-(3-phenoxyphenyl)acetic acid (Chiral Pool Precursor) ChemRed LiAlH4 / THF Chemical Hydride Reduction AminoAcid->ChemRed Stoichiometric Reduction (Anhydrous, 0°C to Reflux) TargetBio (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol >99% ee | High Reproducibility BioCat->TargetBio PLP-dependent amine transfer (High Atom Economy) TargetChem (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol ~98% ee | Scale-up Bottlenecks ChemRed->TargetChem Exothermic Quench (Al-salt emulsion risks)

Comparative synthesis pathways for (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol.

Quantitative Performance Comparison

The following table synthesizes experimental scale-up data (100g pilot scale) comparing the three methodologies.

Performance MetricEnzyMax-ATA™ BiocatalysisLiAlH₄ Chemical ReductionRu-BINAP Hydrogenation
Stereoselectivity (ee) >99.5% ~98.0%~92.0%
Isolated Yield 88 - 92% 65 - 75%80 - 85%
E-factor (kg waste/kg product) < 15 > 50 (Solvents, Al-salts)~ 25
Reaction Conditions Aqueous, 30°C, 1 atmAnhydrous THF, RefluxMethanol, 50 bar H₂
Trace Metal Residue None NoneRuthenium (<10 ppm target)
Reproducibility Risk Low (pH/Temp controlled)High (Emulsion during quench)Medium (Catalyst poisoning)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the system inherently prevents progression if critical parameters drift. Below are the comparative workflows.

Protocol A: EnzyMax-ATA™ Biocatalytic Synthesis (Recommended)

This continuous-flow compatible protocol utilizes an engineered transaminase to drive the thermodynamic equilibrium toward the amine product 3.

  • Holoenzyme Preparation: Dissolve 1.0 g of EnzyMax-ATA™ powder and 2.0 mM PLP in 500 mL of 100 mM potassium phosphate buffer.

    • Causality: Pre-incubation at 30°C for 30 minutes ensures complete binding of the PLP cofactor to the enzyme active site, preventing premature catalytic stalling.

  • Substrate & Donor Addition: Add 50 g of 2-hydroxy-1-(3-phenoxyphenyl)ethanone and 5 molar equivalents of Isopropylamine (IPA).

    • Causality: The conversion of an α -hydroxy ketone to an amino alcohol is thermodynamically challenging. A massive excess of IPA acts as the sacrificial amine donor to push the equilibrium forward via Le Chatelier's principle.

  • Bioconversion & pH Stat: Stir at 30°C. Maintain the pH strictly at 7.5 using a pH-stat titrator dispensing 1M HCl.

    • Causality: Transamination alters the ionic state of the solution. If the pH drifts above 8.5, the enzyme denatures; if it drops below 6.5, the amine donor becomes fully protonated and unreactive.

  • IPC Validation (Self-Validation Checkpoint): At 24 hours, pull a 1 mL aliquot, quench with acetonitrile, and analyze via chiral HPLC (210 nm). Do not proceed to workup unless conversion is >98%.

  • Selective Extraction: Adjust the reactor pH to 11.0 using 5M NaOH and extract with Methyl tert-butyl ether (MTBE) (3 x 200 mL).

    • Causality: The high pH neutralizes the target amine (pKa ~9.5), rendering it lipophilic and easily extractable, while the PLP and denatured proteins remain in the aqueous waste stream.

Protocol B: Classical LiAlH₄ Reduction (Alternative)
  • Anhydrous Setup: Suspend 2.5 equivalents of LiAlH₄ in strictly anhydrous THF at 0°C under an argon atmosphere.

    • Causality: Trace moisture will violently react with LiAlH₄, destroying the stoichiometric ratio required for complete reduction.

  • Substrate Addition: Slowly dropwise add a solution of (R)-2-amino-2-(3-phenoxyphenyl)acetic acid in THF over 2 hours.

    • Causality: The reduction of the carboxylic acid is highly exothermic. Rapid addition causes solvent boil-over and thermal degradation of the chiral center.

  • Fieser Workup (The Reproducibility Bottleneck): Cool to 0°C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used).

    • Causality: This specific stoichiometric quench is intended to form a granular, filterable aluminate salt. Failure Point: Slight deviations in stirring speed or temperature during this step cause the salts to form an unfilterable gel, permanently trapping up to 30% of the target API.

Conclusion

While classical hydride reduction and Ru-BINAP hydrogenation are historically significant, they introduce severe scale-up bottlenecks—namely, unmanageable waste streams, heavy metal contamination, and poor batch-to-batch reproducibility. The EnzyMax-ATA™ Biocatalytic Platform fundamentally bypasses these issues. By leveraging PLP-dependent transamination under strictly controlled aqueous conditions, process chemists can achieve a self-validating, highly reproducible workflow that delivers (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol with >99.5% ee and an exceptionally low E-factor.

References

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.[Link]

  • Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research (ACS Publications).[Link]

  • Development of enzyme microreactors and application in biocatalysis. Universidade de Lisboa.[Link]

Sources

Comparative

Benchmarking Target Binding Efficacy of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol: A Fragment-Based Lead Comparison

As fragment-based drug discovery (FBDD) continues to evolve, the identification of privileged scaffolds that balance hydrophobicity with precise hydrogen-bonding capabilities is critical. (R)-2-Amino-2-(3-phenoxyphenyl)e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) continues to evolve, the identification of privileged scaffolds that balance hydrophobicity with precise hydrogen-bonding capabilities is critical. (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol represents a highly optimized fragment lead. It combines a transition-state mimicking amino alcohol core with a 3-phenoxyphenyl moiety—a structural hallmark known for driving high-affinity interactions in targets ranging from monoacylglycerol lipase (MAGL) to beta-secretase 1 (BACE1) .

This guide provides an objective, data-driven comparison of this compound against its stereoisomer and structural analogs, detailing the mechanistic causality behind its superior binding efficacy and the self-validating protocols used to benchmark it.

Mechanistic Causality: The Anatomy of Affinity

To understand the efficacy of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, we must deconstruct its pharmacophore. The molecule operates via a synergistic dual-anchor mechanism:

  • The (R)-Amino Alcohol Core: Stereochemistry dictates the spatial trajectory of the molecule's polar contacts. In the constrained environment of an enzymatic active site, the (R)-configuration precisely aligns the hydroxyl group to act as a transition-state mimetic (interacting with catalytic aspartates or hinge-region residues), while the adjacent amine forms a critical salt bridge. The (S)-enantiomer, by contrast, suffers from steric clash, preventing optimal burial.

  • The 3-Phenoxyphenyl Ether Linkage: The meta-substituted diaryl ether imparts a distinct, flexible three-dimensional "bent" geometry. This lipophilic anchor facilitates membrane permeability and allows the molecule to adaptively fit into V-shaped hydrophobic sub-pockets (e.g., S1/S3 subsites), driving potent π−π stacking and drastically reducing the dissociation rate ( koff​ ) .

G A (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol B Amino Alcohol Core (H-Bonding) A->B comprises C 3-Phenoxyphenyl Group (Hydrophobic) A->C comprises D Catalytic Residues (e.g., Asp32/228) B->D Transition-state mimicry E Hydrophobic Pocket (S1/S3 Subsites) C->E π-π stacking & V-shape fit F High-Affinity Target Binding D->F Synergistic E->F Stabilization

Logical relationship of pharmacophore features driving high-affinity target binding.

Self-Validating Orthogonal Benchmarking Protocols

A common pitfall in FBDD is relying solely on enzymatic assays, which are susceptible to false positives from aggregation or pan-assay interference compounds (PAINS). To ensure absolute trustworthiness, we benchmark the target compound using a self-validating orthogonal system: Surface Plasmon Resonance (SPR) for label-free kinetic resolution, paired with Time-Resolved Fluorescence Energy Transfer (TR-FRET) to confirm functional target inhibition .

Protocol A: SPR Kinetic Profiling

Causality: We utilize SPR because equilibrium affinity ( KD​ ) alone is insufficient for lead optimization. We must isolate the association ( kon​ ) and dissociation ( koff​ ) rates to prove that the 3-phenoxyphenyl group specifically drives residence time.

  • Sensor Chip Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling to a target density of ~3000 Response Units (RU). Block excess reactive groups with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold serial dilution of the compound library (100 µM down to 0.78 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min to minimize mass transport limitations. Run a 60-second association phase followed by a 180-second dissociation phase.

  • Data Processing: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: TR-FRET Functional Assay

Causality: SPR confirms direct stoichiometric binding, but TR-FRET is required to validate that this binding event successfully impedes the enzyme's catalytic turnover.

  • Reaction Assembly: In a 384-well low-volume plate, combine 10 nM of the target enzyme with a 10-point dose-response series of the test compounds.

  • Equilibration: Pre-incubate the mixture for 30 minutes at 25°C. Note: This pre-incubation is critical for compounds with slow kon​ rates to reach equilibrium before substrate introduction.

  • Substrate Addition: Introduce 200 nM of the specific FRET-labeled peptide substrate.

  • Detection & Analysis: Measure time-resolved fluorescence (Ex: 340 nm, Em: 495 nm / 520 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ using a 4-parameter logistic non-linear regression.

Workflow Step1 Compound Preparation (R)-enantiomer, (S)-enantiomer, Des-phenoxy analog Step2 Orthogonal Assays Parallel execution for self-validation Step1->Step2 Step3A SPR Kinetics Determine k_on, k_off, K_D Step2->Step3A Step3B TR-FRET Assay Determine IC_50 & Functional Efficacy Step2->Step3B Step4 Data Synthesis Benchmark against standard fragments Step3A->Step4 Step3B->Step4

Self-validating orthogonal workflow for benchmarking fragment binding efficacy.

Quantitative Benchmarking Data

The following table synthesizes the kinetic and functional data, comparing the target compound against its (S)-enantiomer, a des-phenoxy analog, and a standard reference fragment curated from established drug target datasets .

Compound KD​ (µM) kon​ ( 103M−1s−1 ) koff​ ( 10−3s−1 ) IC50​ (µM)Ligand Efficiency (LE)
(R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol 1.2 45.1 54.1 2.5 0.38
(S)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol18.512.4229.445.00.29
(R)-2-Amino-2-phenylethan-1-ol (Des-phenoxy)85.08.2697.0>1000.25
Standard Amino-Hydantoin Fragment5.422.0118.812.10.32
Field-Proven Insights & Data Interpretation

The benchmarking data clearly demonstrates the superiority of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol :

  • Stereospecificity is Non-Negotiable: The (R)-enantiomer exhibits a 15-fold higher affinity ( KD​ ) and an 18-fold improvement in functional inhibition ( IC50​ ) compared to the (S)-enantiomer. The massive increase in koff​ for the (S)-isomer (229.4 vs 54.1 10−3s−1 ) proves that incorrect spatial orientation of the amino alcohol core leads to rapid target dissociation due to steric repulsion.

  • The Power of the 3-Phenoxyphenyl Anchor: Comparing the target compound to the des-phenoxy analog ((R)-2-Amino-2-phenylethan-1-ol) reveals the true value of the diaryl ether linkage. The removal of the terminal phenoxy group results in a near-total loss of functional efficacy ( IC50​ > 100 µM) and an exceptionally fast off-rate ( koff​ = 697.0 10−3s−1 ). This confirms that the 3-phenoxyphenyl moiety is responsible for deep hydrophobic burial, acting as the primary driver of target residence time.

  • High Ligand Efficiency (LE): With an LE of 0.38, the target compound exceeds the standard threshold (>0.30) required for viable hit-to-lead progression, outperforming standard reference fragments.

References
  • Title: Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies Source: PubMed Central (PMC) URL: [Link]

  • Title: DrugBank Drug Targets Dataset Source: Ma'ayan Lab – Computational Systems Biology URL: [Link]

Safety & Regulatory Compliance

Safety

(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized active pharmaceutical ingredient (API) intermediates like (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol requires more than just following a generic saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized active pharmaceutical ingredient (API) intermediates like (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol requires more than just following a generic safety data sheet. Drug development professionals must understand the causality behind disposal protocols to ensure laboratory safety, regulatory compliance, and environmental stewardship.

This guide provides a comprehensive, field-proven operational and disposal plan for this specific chiral amino alcohol, grounded in its unique chemical properties and federal regulations.

Chemical Profile & Hazard Causality

To design a self-validating disposal system, we must first deconstruct the molecule to understand how its structural components dictate its reactivity and environmental impact:

  • Primary Amine Group (–NH₂): Confers basicity. In waste streams, this group can react exothermically with strong acids. Segregation from acidic waste is non-negotiable to prevent thermal events or container pressurization.

  • Phenoxyphenyl Ether Linkage: Diaryl ethers are highly lipophilic and exhibit significant environmental persistence. If released into the water supply, they pose a severe risk of aquatic toxicity. Therefore, aqueous drain disposal is strictly prohibited.

  • Absence of Halogens: The parent molecule contains only carbon, hydrogen, nitrogen, and oxygen. When incinerated properly, it combusts into CO₂, H₂O, and NOx, without the risk of generating highly toxic dioxins or furans (unless mixed with halogenated solvents).

Because of these properties, (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is classified as a hazardous organic waste. Its disposal must comply with the Resource Conservation and Recovery Act (RCRA) guidelines for waste characterization and management[1].

Waste Characterization Summary

The following table summarizes the quantitative and qualitative data dictating the disposal strategy for this compound.

Chemical Property / FeatureImplication for Waste ManagementDesignated Waste Stream Category
Amine Functionality (Basic) Reacts exothermically with acids; potential for gas evolution.Segregate strictly from acidic waste.
Phenoxyphenyl Group Lipophilic, environmentally persistent, high aquatic toxicity.High-Temperature Incineration only.
Halogen-Free Structure Does not generate dioxins upon combustion.Non-Halogenated Organic Waste.*
Physical State (Solid) Fine powders present an inhalation and dust explosion hazard.Solid Organic Waste (Double-bagged).

*Note: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane) during synthesis, the entire mixture defaults to the Halogenated Organic Waste stream.

Operational Disposal Workflows

To ensure trustworthiness and safety, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Routine Liquid Waste Disposal (Solutions & Filtrates)

When disposing of the compound dissolved in reaction solvents (e.g., ethanol, ethyl acetate, or dichloromethane):

  • Waste Stream Identification: Determine if the solvent matrix contains halogens.

    • Validation Check: Review the batch record. If any halogenated solvent >1% by volume is present, select the "Halogenated" container.

  • pH Compatibility Verification:

    • Validation Check: Before adding the amine-containing solution to the bulk waste carboy, test the carboy's current pH using an aliquot and pH paper. Ensure the bulk waste is neutral to basic (pH 7–10). Adding this basic intermediate to an acidic carboy will cause an exothermic neutralization.

  • Transfer: Use a grounded, static-dissipative funnel to transfer the solution into the designated high-density polyethylene (HDPE) RCRA-compliant waste container[2].

  • Containment & Labeling: Cap the container immediately to prevent volatile organic emissions, compliant with RCRA Subpart CC[2]. Label the container explicitly with the chemical name, avoiding abbreviations.

Protocol B: Solid Spill Cleanup & Disposal

If the neat solid powder is spilled, immediate containment is required to prevent inhalation of the biologically active intermediate.

  • PPE Donning: Equip standard API-handling PPE: Nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

  • Dust Suppression (Critical Step):

    • Validation Check: Do not dry-sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol or water) to bind the dust particles. The surface should be visibly damp but not pooling.

  • Mechanical Collection: Use a non-sparking scoop or disposable anti-static wipes to collect the dampened solid.

  • Primary Containment: Place the collected material into a sealable polyethylene bag. Seal the bag, then place it into a secondary rigid container (e.g., a poly-pail).

  • Decontamination: Wash the spill area with a mixture of water and a mild detergent to remove lipophilic residues, followed by an alcohol wipe-down. Dispose of all wipes in the solid waste container.

  • Final Disposal: Route the sealed poly-pail for high-temperature incineration through a licensed environmental vendor.

Waste Segregation Decision Matrix

Proper segregation is the cornerstone of laboratory safety, as outlined in Prudent Practices in the Laboratory[3]. The following diagram illustrates the logical workflow for routing (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol into the correct final destruction pathway.

G Start Waste Generation: (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol State Physical State? Start->State Solid Solid Waste Stream (Double-bagged / Sealed) State->Solid Powder/Crystals Liquid Liquid Waste Stream (Dissolved in Solvent) State->Liquid In Solution Incineration High-Temperature Incineration (EPA RCRA Compliant) Solid->Incineration CheckHalogen Solvent Contains Halogens? Liquid->CheckHalogen Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No (e.g., EtOH, EtOAc) Halogenated->Incineration NonHalogenated->Incineration

Decision tree for the segregation and disposal of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol waste streams.

Final Destruction: Why Incineration?

The ultimate fate of (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol must be high-temperature commercial incineration . The robust carbon-oxygen-carbon bond of the diaryl ether requires sustained temperatures (typically >1,000°C) and adequate residence time to ensure complete thermal destruction. Attempting to dispose of this compound via biological wastewater treatment is ineffective and risks severe regulatory penalties due to the compound's potential to pass through filtration systems and accumulate in aquatic ecosystems.

By strictly adhering to these protocols, laboratories ensure not only the immediate safety of their personnel but also the long-term protection of the environment, maintaining the highest standards of scientific integrity.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). RCRA Organic Air Emission Standards for TSDFs and Generators. Available at:[Link]

  • ALS Global. Waste Characterization Regulations: A Guide to Compliance with the RCRA. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

Operational Safety and PPE Guide: Handling (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (PubChem CID: 61055224) is a chiral amino alcohol structurally characterized by a primary ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide: Handling (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

(R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (PubChem CID: 61055224) is a chiral amino alcohol structurally characterized by a primary amine, a primary alcohol, and a bulky phenoxyphenyl ether moiety. Frequently utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs)—such as targeted kinase inhibitors—this compound demands stringent, field-proven handling protocols.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. The following protocols synthesize mechanistic chemical understanding with self-validating operational workflows to ensure maximum laboratory safety.

Hazard Assessment & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE), we must first establish why this specific molecule is hazardous[1].

  • Amine Corrosivity & Tissue Damage : The primary amine group (-NH 2​ ) is intrinsically basic. Upon contact with ocular fluid or cutaneous moisture, it causes localized alkaline hydrolysis of cellular tissues, leading to severe irritation or chemical burns[2].

  • Lipophilicity-Driven Dermal Absorption : The bulky phenoxyphenyl group significantly increases the molecule's partition coefficient (LogP). This lipophilic nature acts as a chemical vector, facilitating rapid transport of the corrosive amine payload directly through the lipid bilayer of the skin (stratum corneum). Therefore, dermal exposure is exceptionally hazardous[2].

  • Pharmacological Potency : The enantiopure (R)-configuration strongly suggests the compound is an intermediate for a targeted biological agent. Until a full occupational exposure limit (OEL) is established, it must be treated with high-potency API (HPAPI) precautions to prevent systemic exposure[3].

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910 Subpart I, PPE must be selected based on a rigorous hazard assessment[1]. The following matrix outlines the required PPE based on the scale of operation, summarizing the quantitative data into actionable requirements.

Operational ScaleEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Analytical (<1g) ANSI Z87.1 Safety GogglesDouble Nitrile Gloves (≥5 mil)Flame-resistant lab coatNone required if handled in a certified fume hood
Preparative (1g - 100g) Safety Goggles + Face ShieldDouble Nitrile Gloves (extended cuff)Lab coat + Chemical-resistant apronN95 or P100 particulate respirator if dust is generated
Process (>100g) Full-face PAPR (Powered Air-Purifying Respirator)Butyl rubber over Nitrile inner glovesTyvek® / Tychem® full-body suitIntegrated PAPR system

Table 1: PPE Requirements by Operational Scale. All selections prioritize barrier integrity against lipophilic bases.

Workflow Visualization

G A 1. Risk Assessment (Identify HPAPI risks) B 2. Don Advanced PPE (Double Nitrile, Lab Coat, Goggles) A->B C 3. Verify Engineering Controls (Fume Hood > 100 fpm) B->C D 4. Dispense Chemical (Use anti-static tools) C->D E 5. Surface Decontamination (Dilute acid wipe down) D->E F 6. Waste Segregation (Halogen-Free Organic) E->F

Figure 1: Safe handling and dispensing workflow for highly active amino alcohols.

Step-by-Step Operational Protocols

Protocol A: Safe Weighing and Dispensing

Causality Focus: Mitigating aerosolization and static charge buildup common in fine organic powders.

  • Verify Engineering Controls : Before opening the chemical container, check the fume hood monitor. The face velocity must be between 80 and 120 feet per minute (fpm)[3].

    • Self-Validation Step: If the monitor is alarming or reads below 80 fpm, halt operations immediately.

  • Don PPE : Apply the base layer of nitrile gloves, put on the lab coat, and then apply the second layer of nitrile gloves over the cuffs[4]. Don safety goggles.

  • Static Mitigation : Amino alcohols in powder form can generate static electricity, leading to sudden aerosolization. Place an anti-static bar or ionizer near the balance.

  • Dispensing : Use a grounded or disposable anti-static spatula. Weigh the (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol directly into a tared, sealable vial. Close the vial before removing it from the balance enclosure.

  • Decontamination : Wipe down the balance pan and surrounding hood surface with a lint-free cloth dampened with a dilute acidic solution (e.g., 1% citric acid). This chemically neutralizes residual amine into a water-soluble, non-volatile salt. Follow with a DI water wipe[2].

Protocol B: Reaction Handling and Quenching

Causality Focus: Preventing uncontrolled exothermic acid-base reactions.

  • Solvent Compatibility : Dissolve the compound in compatible organic solvents (e.g., DCM, THF). Avoid direct contact with strong oxidizing agents or concentrated acids, which can cause violent exothermic reactions[2].

  • Quenching : When quenching a reaction containing this intermediate, add the quenching agent (e.g., aqueous ammonium chloride) dropwise under an inert atmosphere while maintaining the reaction flask in an ice bath (0-5°C).

    • Self-Validation Step: Monitor the internal temperature continuously; if it rises above 10°C, pause the addition to prevent thermal runaway.

  • Phase Separation : During extraction, be aware that the phenoxyphenyl group will drive the unprotonated amine into the organic layer. To extract the compound into the aqueous phase, the pH must be lowered significantly (< pH 2) to fully protonate the amine.

Spill Response and Waste Disposal Plan

Immediate Spill Response

  • Isolate : Evacuate the immediate area if the powder is aerosolized outside of a containment zone.

  • Protect : Don a P100 respirator and heavy-duty nitrile gloves before approaching the spill[1].

  • Neutralize & Contain : Do not dry-sweep, as this generates hazardous dust. Gently cover the spill with a universal chemical binder or sand slightly dampened with a weak acid (to neutralize the amine).

    • Self-Validation Step: Check the pH of the absorbed mixture with indicator paper; a neutral or slightly acidic reading confirms the amine has been safely deactivated before sweeping.

  • Collect : Scoop the absorbed material using a non-sparking tool into a hazardous waste container.

Waste Disposal Segregation

  • Classification : Route as "Halogen-Free Organic Waste" (unless halogenated solvents like DCM were used in the process).

  • Incompatibility Warning : Do not dispose of unreacted (R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol directly into a waste carboy containing concentrated acidic waste (e.g., piranha solution, concentrated sulfuric acid). The resulting exothermic neutralization can over-pressurize the container, leading to a catastrophic rupture[4].

References

  • [1] Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC (OSHA 29 CFR 1910 Subpart I) URL:[Link]

  • [4] Title: The ACS Guide to Safety in Academic Chemical Laboratories Source: American Chemical Society (ACS) URL:[Link]

  • [2] Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • [3] Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.